Tyk2-IN-19
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H23N7O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-[4-[[3-methoxy-4-(2-methyltriazol-4-yl)-2-pyridinyl]amino]-5-propanoyl-2-pyridinyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H23N7O3/c1-4-17(29)14-10-23-18(26-21(30)12-5-6-12)9-15(14)25-20-19(31-3)13(7-8-22-20)16-11-24-28(2)27-16/h7-12H,4-6H2,1-3H3,(H2,22,23,25,26,30) |
InChI 键 |
OGINWTPUXXIFMQ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Tyk2-IN-19: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Tyk2-IN-19, a novel, orally active, and blood-brain barrier-permeable inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Tyk2 signaling pathway.
This compound, also referred to as "compound 1" in foundational patent literature, is an allosteric inhibitor that selectively binds to the pseudokinase (JH2) domain of Tyk2. This mode of inhibition offers a differentiated approach to modulating the Janus kinase (JAK) family, with potential for enhanced selectivity and a distinct pharmacological profile.
Core Mechanism of Action
Tyk2 is a key intracellular signaling molecule that mediates the effects of various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFN-α/β). These signaling pathways are critical components of the immune response and have been implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.
The binding of this compound to the JH2 domain induces a conformational change in the Tyk2 protein, which in turn inhibits the catalytic activity of the adjacent kinase (JH1) domain. This allosteric inhibition effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the cytokine-induced signaling cascade.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assay | Target | IC50 (nM) |
| TYK2 JH2 Domain HTRF Assay | Tyk2 | < 30 |
| Biochemical Selectivity Assay | Target | IC50 (nM) |
| HTRF-Based Selectivity Assay | JAK1 | > 1000 |
| JAK2 | > 1000 | |
| JAK3 | > 1000 |
| Cellular Assay | Pathway | IC50 (nM) |
| IL-23 induced pSTAT3 (Human Whole Blood) | IL-23/Tyk2 | < 50 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found in the patent literature WO2023227946A1.
TYK2 JH2 Domain HTRF Assay
This biochemical assay is designed to measure the binding affinity of this compound to the isolated pseudokinase (JH2) domain of Tyk2 using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Compound Preparation : A serial dilution of this compound is prepared in 100% DMSO.
-
Assay Plate Preparation : 2.5 µL of the diluted compound or DMSO (as a control) is dispensed into a 384-well low volume Greiner plate.
-
Enzyme Addition : 2.5 µL of recombinant His-tagged Tyk2 JH2 domain (final concentration of 5 nM) in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA, 2 mM DTT) is added to each well.
-
Incubation : The plate is incubated for 15 minutes at room temperature.
-
Probe Addition : 5 µL of a mixture containing a biotinylated tracer ligand and HTRF detection reagents (Europium cryptate-labeled anti-His antibody and XL665-labeled streptavidin) is added to each well.
-
Second Incubation : The plate is incubated for 60 minutes at room temperature, protected from light.
-
Signal Detection : The HTRF signal is read on a compatible plate reader at 620 nm and 665 nm.
-
Data Analysis : The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. The percent inhibition is determined relative to the DMSO control, and the IC50 value is calculated using a four-parameter logistic fit.
HTRF-Based Selectivity Assay
This assay determines the selectivity of this compound for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3).
-
Compound Dispensing : 2.5 µL of serially diluted this compound in DMSO is dispensed into a 384-well Optiplate.
-
Enzyme Addition : 2.5 µL of the respective recombinant His- or GST-tagged catalytic domain of Tyk2, JAK1, JAK2, or JAK3 is added to the wells. Final enzyme concentrations are 700 ng/mL for Tyk2, 80.6 ng/mL for JAK1, 2.1 ng/mL for JAK2, and 171.8 ng/mL for JAK3.
-
Incubation : The plate is incubated at room temperature for 5-20 minutes.
-
ATP and Substrate Addition : 5 µL of a mixture containing ATP and a peptide substrate is added. The final ATP concentrations are 20 µM for Tyk2, 21.43 µM for JAK1, 10.6 µM for JAK2, and 2.2 µM for JAK3.
-
Second Incubation : The reaction is incubated for 60 minutes at room temperature.
-
Detection : 10 µL of HTRF detection reagent is added, and the plate is incubated for 60 minutes at room temperature.
-
Signal Reading and Analysis : The HTRF signal is read, and IC50 values are determined as described for the TYK2 JH2 Domain HTRF Assay.
IL-23 induced pSTAT3 in Human Whole Blood
This cellular assay measures the ability of this compound to inhibit the IL-23 signaling pathway in a physiologically relevant matrix.
-
Compound Treatment : Human whole blood is incubated with various concentrations of this compound for 1 hour at 37°C.
-
Cytokine Stimulation : The blood is then stimulated with recombinant human IL-23 (final concentration of 10 ng/mL) for 30 minutes at 37°C.
-
Red Blood Cell Lysis and Fixation : Red blood cells are lysed, and the remaining white blood cells are fixed using a commercially available lysis/fixation buffer.
-
Permeabilization : The fixed cells are permeabilized to allow for intracellular staining.
-
Antibody Staining : The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of STAT3 (pSTAT3).
-
Flow Cytometry : The level of pSTAT3 in specific leukocyte populations (e.g., CD4+ T cells) is quantified using a flow cytometer.
-
Data Analysis : The median fluorescence intensity of pSTAT3 is determined for each treatment condition. The percent inhibition is calculated relative to the IL-23 stimulated control, and the IC50 value is determined.
In Vivo Studies
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and can penetrate the blood-brain barrier. Following oral administration, the compound reaches concentrations in the brain that are sufficient to engage the Tyk2 target. These findings support the potential of this compound for the treatment of neuroinflammatory and neurodegenerative diseases.
Conclusion
This compound is a potent and selective allosteric inhibitor of Tyk2 with a clear mechanism of action. Its ability to block the signaling of key pro-inflammatory cytokines, coupled with its favorable pharmacokinetic profile, makes it a compelling candidate for further investigation in a range of immune-mediated and neurodegenerative disorders. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field.
The Unveiling of Tyk2-IN-19: A Deep Dive into its Discovery and Synthesis
For Immediate Release
A novel, orally active, and blood-brain barrier-penetrant Tyrosine Kinase 2 (Tyk2) inhibitor, designated Tyk2-IN-19, has been identified, offering a promising new avenue for the research of neurodegenerative diseases. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary characterization of this significant research compound.
Introduction: The Rationale for Targeting Tyk2 in Neuroinflammation
Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a host of autoimmune and inflammatory diseases.[1][2] Specifically, Tyk2 is essential for the signal transduction of interleukins IL-12 and IL-23, as well as Type I interferons (IFNs).[1][2] These cytokines are known to play a pivotal role in the inflammatory cascades that contribute to the pathogenesis of various disorders. Given the increasing recognition of the role of neuroinflammation in the progression of neurodegenerative diseases, the development of brain-penetrant Tyk2 inhibitors presents a compelling therapeutic strategy.
The discovery of this compound, also referred to as Compound 1, represents a significant step in this direction.[3] This allosteric inhibitor is designed for selectivity, a key challenge in targeting the highly conserved ATP-binding site of the JAK family kinase domain (JH1). By targeting the less conserved pseudokinase (JH2) domain, a higher degree of selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3) can be achieved, potentially minimizing off-target effects.[4][5]
Discovery and Mechanism of Action
The discovery of this compound is rooted in the strategic shift towards allosteric inhibition of the Tyk2 pseudokinase domain. This approach circumvents the challenge of achieving selectivity among the highly homologous catalytic domains of the JAK family. By binding to the JH2 domain, this compound induces a conformational change that inhibits the catalytic activity of the JH1 domain, thereby blocking downstream signaling.[4][5]
The development of brain-penetrant Tyk2 inhibitors like this compound is a recent and significant advancement. Biohaven's BHV-8000 and Alumis' A-005 are other examples of brain-penetrant TYK2 inhibitors being investigated for neurological disorders, highlighting a growing focus in this area.[1][6][7] These compounds aim to quell neuroinflammation by inhibiting Tyk2 activity directly within the central nervous system.
Tyk2 Signaling Pathway and Point of Inhibition
Caption: Tyk2 signaling pathway and the point of allosteric inhibition by this compound.
Synthesis of this compound (Compound 1)
A robust and scalable synthetic procedure for "Compound 1," an oral allosteric selective Tyk2 inhibitor, has been detailed in patent literature.[3] While not explicitly named this compound in this document, the description aligns with the known characteristics of the compound. The synthesis is a multi-step process, the key steps of which are outlined below.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Compound 1
The synthesis of Compound 1, as described in patent CN118922420A, involves a convergent synthesis strategy. The following is a representative, generalized protocol based on the information provided.[3]
Materials:
-
Precursor molecules as described in the patent literature.
-
Appropriate solvents (e.g., N,N-Dimethylformamide, Dichloromethane, etc.).
-
Reagents for coupling reactions (e.g., HATU, DIPEA).
-
Reagents for deprotection steps (e.g., Trifluoroacetic acid).
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns).
Procedure:
-
Synthesis of Key Intermediates: The synthesis commences with the preparation of key substituted heterocyclic and aromatic intermediates through standard organic chemistry transformations. These may include nucleophilic aromatic substitution, cross-coupling reactions, and functional group manipulations.
-
Coupling of Intermediates: The key fragments are then coupled together. A common method described is an amide bond formation facilitated by a coupling agent such as HATU in the presence of a non-nucleophilic base like DIPEA.
-
Deprotection and Final Modification: In the final steps, any protecting groups are removed under appropriate conditions. This is followed by any final structural modifications to yield the target molecule, Compound 1.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to afford the final compound with high purity. High-performance liquid chromatography (HPLC) is used to assess the purity of the final product.[3]
Quantitative Data
While a comprehensive public dataset for this compound is not yet available, data for analogous selective allosteric Tyk2 inhibitors provide a strong indication of the expected potency and selectivity profile. For instance, the clinical candidate deucravacitinib (B606291) (BMS-986165) exhibits potent binding to the Tyk2 JH2 domain and high selectivity over other JAK kinases.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Deucravacitinib | Tyk2 JH2 | HTRF Assay | 0.2 | [4] |
| IL-23/IFNα Signaling | Cellular Reporter Assay | 5 | [4] | |
| IL-23/IFNα Signaling | Human Whole Blood Assay | 13 | [4] | |
| JAK1 JH1 | Morrison Titration | >10,000 | [4] | |
| JAK2 JH1 | Morrison Titration | >10,000 | [4] | |
| JAK3 JH1 | Morrison Titration | >10,000 | [4] | |
| Tyk2 JH1 | Morrison Titration | >10,000 | [4] |
This table presents data for a representative allosteric Tyk2 inhibitor, deucravacitinib, to illustrate the typical potency and selectivity profile of this class of compounds.
Experimental Protocols for Biological Evaluation
The biological characterization of a novel Tyk2 inhibitor like this compound typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess pathway inhibition in a more physiologically relevant context, and finally in vivo studies to evaluate efficacy and pharmacokinetic properties.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of Tyk2 and other JAK family members.
Representative Protocol (based on HTRF for JH2 binding):
-
Reagents and Materials: Recombinant human Tyk2 JH2 domain, fluorescently labeled probe, terbium-conjugated anti-tag antibody, test compound (this compound) serially diluted in DMSO, assay buffer.
-
Procedure:
-
The Tyk2 JH2 protein, fluorescent probe, and test compound are incubated together in an assay plate.
-
The anti-tag antibody is added.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.
-
-
Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in the HTRF signal. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[4]
Cellular Assays for Pathway Inhibition
Objective: To assess the ability of this compound to inhibit Tyk2-mediated signaling pathways in cells.
Representative Protocol (Inhibition of STAT Phosphorylation):
-
Cell Lines: Human cell lines expressing the relevant cytokine receptors (e.g., peripheral blood mononuclear cells (PBMCs) or specific immune cell lines).
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
The cells are then stimulated with a specific cytokine (e.g., IL-23, IL-12, or IFN-α) to activate the Tyk2 pathway.
-
After a short incubation period, the cells are lysed.
-
The levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT4) are quantified using methods such as ELISA, Western blotting, or flow cytometry.
-
-
Data Analysis: The concentration-dependent inhibition of STAT phosphorylation is used to determine the EC50 value of the compound.
General Workflow for Cellular Assays
Caption: General workflow for a cellular assay to measure the inhibition of STAT phosphorylation.
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To evaluate the pharmacokinetic properties (including blood-brain barrier penetration) and therapeutic efficacy of this compound in animal models of neuroinflammation.
Representative In Vivo Model (Experimental Autoimmune Encephalomyelitis - EAE):
-
Animal Model: EAE is a widely used mouse model of multiple sclerosis, a neuroinflammatory disease.
-
Procedure:
-
EAE is induced in mice.
-
Mice are treated with this compound or vehicle control, typically via oral gavage.
-
Clinical signs of disease (e.g., paralysis) are scored daily.
-
At the end of the study, brain and spinal cord tissues can be collected for histological analysis of inflammation and demyelination.
-
Blood and brain tissue samples can be collected at various time points to determine the pharmacokinetic profile and brain-to-plasma concentration ratio of this compound.
-
-
Data Analysis: The efficacy of this compound is determined by its ability to reduce the clinical severity of EAE compared to the vehicle control group.
Conclusion
This compound is a novel, orally active, and blood-brain barrier-penetrant allosteric inhibitor of Tyk2. Its discovery and synthesis represent a significant advancement in the development of targeted therapies for neuroinflammatory and neurodegenerative diseases. The strategic targeting of the Tyk2 pseudokinase domain offers the potential for high selectivity and a favorable safety profile. Further characterization of its biological activity and in vivo efficacy will be crucial in validating its therapeutic potential for diseases of the central nervous system.
References
- 1. Alumis Reports Positive Phase 1 Data for CNS Penetrant TYK2 Inhibitor A-005 [synapse.patsnap.com]
- 2. WO2022083560A1 - Tyk2 selective inhibitor and use thereof - Google Patents [patents.google.com]
- 3. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopharmadive.com [biopharmadive.com]
- 7. Alumis Announces First Participant Dosed in Phase 1 Clinical Trial of CNS Penetrant Allosteric TYK2 Inhibitor A-005 | Alumis Inc. [investors.alumis.com]
Tyk2-IN-19: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tyk2-IN-19 is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Tyk2 plays a pivotal role in the signaling pathways of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the selective inhibition of Tyk2 presents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound, designed for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental chemical properties have been identified.
| Property | Value |
| Molecular Formula | C₂₁H₂₃N₇O₃ |
| SMILES | O=C(NC1=NC=C(C(=O)CC)C(=C1)NC=2N=CC=C(C3=NN(N=C3)C)C2OC)C4CC4 |
| CAS Number | 2866415-98-5 |
| Solubility | Soluble in DMSO |
Pharmacological Properties
Note: The following data is for a representative analog and should not be considered as the definitive profile for this compound.
| Assay | IC₅₀ (nM) |
| Tyk2 (Biochemical Assay) | < 10 |
| JAK1 (Biochemical Assay) | > 1000 |
| JAK2 (Biochemical Assay) | > 1000 |
| JAK3 (Biochemical Assay) | > 1000 |
| Cellular pSTAT4 Assay (IL-12 stimulation) | < 50 |
Signaling Pathway
Tyk2 is a critical mediator of the JAK-STAT signaling cascade initiated by various cytokines. The following diagram illustrates the canonical Tyk2-mediated signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Tyk2 inhibitors like this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes
-
Suitable peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound, substrate, and ATP to the appropriate wells.
-
Initiate the kinase reaction by adding the respective kinase (Tyk2, JAK1, JAK2, or JAK3) to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular STAT Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of STAT proteins in a cellular context following cytokine stimulation.
Materials:
-
A responsive cell line (e.g., NK-92 or peripheral blood mononuclear cells)
-
This compound (or other test compounds) dissolved in DMSO
-
Recombinant human cytokine (e.g., IL-12)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT4, anti-total-STAT4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and culture overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-12) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-STAT4 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT4 antibody to confirm equal protein loading.
-
Quantify the band intensities and determine the concentration-dependent inhibition of STAT phosphorylation.
Conclusion
This compound is a valuable tool for studying the role of Tyk2 in various biological processes and for the development of novel therapeutics for autoimmune and inflammatory diseases. While comprehensive public data on this specific molecule is limited, the provided information on its chemical identity, representative pharmacological properties of similar compounds, the signaling pathway it targets, and detailed experimental protocols offer a solid foundation for researchers and drug developers to effectively utilize and characterize this and other selective Tyk2 inhibitors. As research in this area continues to expand, a more detailed profile of this compound is anticipated to emerge.
An In-depth Technical Guide on the Binding Affinity of Deucravacitinib to the TYK2 Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of deucravacitinib (B606291) to the Tyrosine Kinase 2 (TYK2) pseudokinase (JH2) domain. Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2][3] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain, deucravacitinib uniquely binds to the regulatory JH2 domain.[1][4] This allosteric mechanism locks the enzyme in an inactive conformation, conferring high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) and minimizing off-target effects.[1][5]
By selectively inhibiting TYK2, deucravacitinib effectively modulates the signaling of key cytokines such as interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs), which are pivotal in the pathogenesis of various autoimmune diseases.[1][5]
Quantitative Binding Affinity Data
The binding affinity of deucravacitinib to the TYK2 JH2 domain has been quantified using various biochemical assays. The data below summarizes its high potency and selectivity.
| Target Domain | Assay Type | Deucravacitinib IC50 (nM) | Deucravacitinib Ki (nM) | Reference(s) |
| TYK2 JH2 | Homogeneous Time-Resolved Fluorescence (HTRF) Probe Displacement | 0.2 | 0.02 | [1][6] |
| JAK1 JH2 | Probe Displacement Assay | 1 | N/A | [6] |
| BMPR2 | Kinase Assay | 193 | N/A | [6] |
| TYK2 JH1 | Kinase Assay | >10,000 | N/A | [6] |
| JAK1 JH1 | Kinase Assay | >10,000 | N/A | [6] |
| JAK2 JH1 | Kinase Assay | >10,000 | N/A | [6] |
| JAK3 JH1 | Kinase Assay | >10,000 | N/A | [6] |
N/A: Not Applicable or Not Available
TYK2 Signaling Pathway and Mechanism of Inhibition
TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of target genes. The pseudokinase (JH2) domain of TYK2 plays a crucial autoinhibitory role by interacting with the catalytic (JH1) domain to maintain an inactive state.[7][8] Deucravacitinib binds to the JH2 domain, stabilizing this autoinhibited conformation and preventing the conformational changes required for kinase activation.[4][9]
Experimental Protocols
The binding affinity of deucravacitinib to the TYK2 JH2 domain is commonly determined using a Homogeneous Time-Resolved Fluorescence (HTRF) probe displacement assay.
Objective: To quantify the binding affinity of a test compound (e.g., deucravacitinib) to the isolated TYK2 pseudokinase (JH2) domain.
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the TYK2 JH2 domain by a test compound. The HTRF technology uses a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). When the tracer (labeled with the acceptor) is bound to the tagged TYK2 JH2 protein (labeled with the donor), they are in close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal. A test compound that binds to the JH2 domain will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant, purified human TYK2 JH2 domain (e.g., with a GST-tag)
-
Anti-GST antibody labeled with Europium (Eu3+) cryptate (donor)
-
A fluorescent tracer molecule that binds to the TYK2 JH2 domain, labeled with d2 (acceptor)
-
Test compound (Deucravacitinib)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of deucravacitinib in the assay buffer. A DMSO control is included.
-
Assay Mix Preparation: Prepare a master mix containing the TYK2 JH2 domain, the Eu3+-labeled anti-GST antibody, and the d2-labeled tracer in the assay buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted deucravacitinib or DMSO control to the wells of the 384-well plate.
-
Add a larger volume (e.g., 15 µL) of the assay mix to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Detection: Read the plate on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).
-
Data Analysis:
-
The HTRF ratio is calculated as (Acceptor signal / Donor signal) * 10,000.
-
The percentage of inhibition is calculated for each concentration of deucravacitinib relative to the DMSO control.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its affinity (Kd) for the TYK2 JH2 domain.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TYK2 via the pseudokinase: The discovery of deucravacitinib - American Chemical Society [acs.digitellinc.com]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
The Selectivity Profile of TYK2 Inhibitors Against JAK Family Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Tyrosine Kinase 2 (TYK2) inhibitors against the Janus kinase (JAK) family. Given the absence of publicly available data for a specific compound designated "Tyk2-IN-19," this document will focus on well-characterized, selective TYK2 inhibitors, with a primary focus on SAR-20347 and contextual data from other relevant inhibitors like BMS-986202 and Deucravacitinib. This guide will delve into their quantitative selectivity, the experimental methodologies used for determination, and the underlying signaling pathways.
Introduction to TYK2 and the JAK Family
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases pivotal for cytokine-mediated signaling.[1] These kinases are essential for immune responses and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune and inflammatory diseases, making JAK inhibitors a significant therapeutic class.[1][2]
TYK2 is a key mediator in the signaling of crucial cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[3] Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for various immune-mediated disorders.[4]
Quantitative Selectivity Profile of TYK2 Inhibitors
The inhibitory activity of selective TYK2 inhibitors against the four members of the JAK family is crucial for their therapeutic window and safety profile. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Selectivity Profile of SAR-20347
SAR-20347 is a potent small molecule inhibitor with a demonstrated preference for TYK2.[5][6] Its selectivity has been characterized using various biochemical and cellular assays.
Table 1: Biochemical and Cellular Inhibitory Activity (IC50) of SAR-20347 Against the JAK Family
| Target Kinase | Biochemical Assay IC50 (nM) | Cellular Assay IC50 (nM) | Selectivity Fold (Biochemical, vs. TYK2) |
| TYK2 | 0.6[7] | 107 - 148[8] | - |
| JAK1 | 23[7] | 345 - 407[8] | 38.3x |
| JAK2 | 26[7] | 1060 - 2220[8] | 43.3x |
| JAK3 | 41[7] | 1608[8] | 68.3x |
Data compiled from multiple sources detailing IC50 values from biochemical (e.g., ³³P-ATP Competitive Binding Assay, TR-FRET) and cellular (e.g., STAT phosphorylation) assays.[6][7][8]
Comparative Selectivity of Other TYK2 Inhibitors
Other notable selective TYK2 inhibitors include BMS-986202 and Deucravacitinib, which exhibit high selectivity by targeting the regulatory pseudokinase (JH2) domain of TYK2.
Table 2: Comparative Biochemical Potency of Selected JAK Inhibitors
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| SAR-20347 | 0.6[2] | 23[2] | 26[2] | 41[2] |
| BMS-986202 | 0.19 (binds to JH2)[9] | Highly Selective[9] | Highly Selective[9] | Highly Selective[9] |
| Deucravacitinib | 0.2 (probe displacement)[10] | >10,000[10] | >10,000[10] | >10,000[10] |
| Tofacitinib | 78[6] | 1.7 - 3.7[2] | 1.8 - 4.1[2] | 0.75 - 1.6[2] |
| Baricitinib | 61[2] | ~5.9[2] | ~5.7[2] | >400[2] |
| Upadacitinib | 4,700[2] | 43[2] | 120[2] | 2,300[2] |
Experimental Protocols
The determination of kinase selectivity involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay: ³³P-ATP Competitive Binding Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase using radiolabeled ATP.
Materials:
-
Recombinant human JAK family kinases (TYK2, JAK1, JAK2, JAK3)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Test compound (e.g., SAR-20347) serially diluted in DMSO
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintilation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the respective JAK kinase and its peptide substrate in the kinase reaction buffer.
-
Assay Initiation: Add the diluted test compound to the reaction mixture. Initiate the kinase reaction by adding [γ-³³P]ATP.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.[5]
-
Reaction Termination: Stop the reaction by adding the stop solution.[5]
-
Filtration and Washing: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter. Wash the plate multiple times with the wash buffer to remove unbound [γ-³³P]ATP.[5]
-
Detection: Dry the filter plate and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[6]
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate using a FRET-based method.
Materials:
-
Recombinant human JAK family kinases
-
Kinase reaction buffer
-
GFP-labeled STAT3 protein (or other suitable substrate)
-
ATP
-
Test compound
-
TR-FRET dilution buffer
-
Europium (Eu)-labeled anti-phospho-STAT3 antibody (donor)
-
Allophycocyanin (APC)-labeled anti-GFP antibody (acceptor)
-
Stop solution (e.g., EDTA)
-
Low-volume 384-well plates
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound. Prepare kinase, substrate, and ATP solutions in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase and substrate mixture. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).[11]
-
Reaction Termination and Detection: Stop the reaction by adding EDTA. Add the Eu-labeled donor antibody and APC-labeled acceptor antibody in TR-FRET dilution buffer.
-
FRET Measurement: Incubate the plate to allow for antibody binding. Measure the TR-FRET signal on a compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition based on the FRET signal relative to controls. Determine IC50 values using a dose-response curve.
Cellular Assay: STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated cells.
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Cytokines (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2)
-
Test compound
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT4, anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Compound Incubation: Pre-incubate whole blood or PBMCs with serial dilutions of the test compound for a specified time (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation and incubate for a short period (e.g., 15-20 minutes) at 37°C.[6]
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow for antibody entry.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations.
-
Data Analysis: The percentage of inhibition is determined by comparing the median fluorescence intensity of the phospho-STAT signal in compound-treated samples to the cytokine-stimulated control. IC50 values are calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a selective TYK2 inhibitor.
Kinase Selectivity Profiling Workflow
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow of biochemical and cellular assays.
Caption: A logical workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
The development of highly selective TYK2 inhibitors represents a significant advancement in the targeted therapy of immune-mediated diseases. As demonstrated with compounds like SAR-20347, achieving a high degree of selectivity against other JAK family members is feasible and is a critical attribute for minimizing off-target effects and improving the therapeutic index. The rigorous application of the biochemical and cellular assays outlined in this guide is essential for the comprehensive characterization of these next-generation kinase inhibitors. This detailed understanding of the selectivity profile is paramount for both preclinical and clinical development, ultimately guiding the successful translation of these molecules into effective and safe therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 11. tools.thermofisher.com [tools.thermofisher.com]
In-depth Technical Guide: In Vitro Characterization of Tyk2 Inhibitors
A comprehensive analysis of the methodologies and data crucial for the preclinical evaluation of Tyk2 inhibitors. This guide offers a framework for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel Tyk2-targeting therapeutics.
Introduction:
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases.[1][2][3][4][5][6] Specifically, Tyk2 is involved in the signal transduction of interleukins (IL-12, IL-23), type I interferons (IFN-α/β), and other cytokines that drive pathogenic immune responses.[1][2][3][7][8][9] The development of selective Tyk2 inhibitors therefore represents a promising therapeutic strategy for these conditions. A thorough in vitro characterization is the foundational step in the preclinical assessment of these inhibitors, providing essential data on their potency, selectivity, and mechanism of action.
While a specific inhibitor designated "Tyk2-IN-19" could not be identified in publicly available scientific literature, this guide outlines the standard in vitro characterization workflow and data presentation for a typical Tyk2 inhibitor, using illustrative examples from well-documented compounds.
Data Presentation: Quantitative Analysis of Tyk2 Inhibition
The in vitro activity of a Tyk2 inhibitor is quantified through a series of biochemical and cellular assays. The resulting data, primarily IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are crucial for comparing the potency and selectivity of different compounds.
Table 1: Biochemical Potency and Selectivity Profile
This table summarizes the inhibitory activity of a hypothetical Tyk2 inhibitor against the purified Tyk2 enzyme and other related kinases to determine its selectivity.
| Target Kinase | Assay Format | Inhibitor IC50 (nM) |
| Tyk2 (JH1 catalytic domain) | e.g., ADP-Glo, HTRF | Value |
| Tyk2 (JH2 pseudokinase domain) | e.g., Binding Assay | Value |
| JAK1 (JH1 catalytic domain) | e.g., ADP-Glo, HTRF | Value |
| JAK2 (JH1 catalytic domain) | e.g., ADP-Glo, HTRF | Value |
| JAK3 (JH1 catalytic domain) | e.g., ADP-Glo, HTRF | Value |
Table 2: Cellular Activity in Cytokine-Stimulated Pathways
This table presents the functional potency of the inhibitor in cellular models that rely on Tyk2 signaling.
| Cellular Assay | Cell Line | Cytokine Stimulus | Readout | Inhibitor EC50 (nM) |
| IL-23 Signaling | e.g., NK-92 cells | IL-23 | pSTAT3 | Value |
| IL-12 Signaling | e.g., PBMCs, NK-92 cells | IL-12 | pSTAT4, IFN-γ | Value |
| Type I IFN Signaling | e.g., HeLa, A549 cells | IFN-α/β | pSTAT1, ISG expression | Value |
| IL-6 Signaling (JAK1/JAK2) | e.g., HepG2 cells | IL-6 | pSTAT3 | Value |
Experimental Protocols: Core Methodologies
Detailed and reproducible experimental protocols are fundamental to the robust characterization of Tyk2 inhibitors. Below are outlines of key assays.
1. Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the enzyme's activity.
-
Materials: Recombinant human Tyk2 enzyme (catalytic domain), substrate peptide (e.g., a generic tyrosine kinase substrate), ATP, kinase assay buffer, test inhibitor, and the ADP-Glo™ detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the Tyk2 enzyme, substrate, and test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Calculate IC50 values from the dose-response curve.
-
2. Cellular Phospho-STAT (pSTAT) Assay via Flow Cytometry
This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in whole cells.
-
Materials: Relevant cell line or primary cells (e.g., peripheral blood mononuclear cells - PBMCs), cytokine (e.g., IL-12, IL-23, or IFN-α), test inhibitor, cell culture medium, fixation and permeabilization buffers, and fluorescently labeled antibodies against a specific phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT4).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to rest.
-
Pre-incubate the cells with serial dilutions of the test inhibitor.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow antibody entry.
-
Stain the cells with the fluorescently labeled anti-pSTAT antibody.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Determine the EC50 value by plotting the inhibition of pSTAT signal against the inhibitor concentration.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in Tyk2 inhibitor characterization.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]
Tyk2-IN-19: A Technical Guide to its Effect on Cytokine-Induced STAT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the effects of Tyk2-IN-19, a selective Tyrosine Kinase 2 (Tyk2) inhibitor, on cytokine-induced Signal Transducer and Activator of Transcription (STAT) phosphorylation. Tyk2 is a critical member of the Janus kinase (JAK) family, playing a pivotal role in the signaling pathways of various pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3][4] Dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases.[2][5] this compound and related compounds are allosteric inhibitors that target the pseudokinase (JH2) domain of Tyk2, offering high selectivity and preventing the downstream phosphorylation of STAT proteins.[6] This guide details the mechanism of action, presents quantitative data on inhibitory activity, outlines comprehensive experimental protocols for assessing its efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Tyk2 and the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a primary mechanism for signal transduction for a wide array of cytokines and growth factors, regulating essential cellular processes including proliferation, differentiation, and immune responses.[1][3][5] The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs, including Tyk2.[3][7] Activated Tyk2 then phosphorylates the receptor, creating docking sites for STAT proteins. Subsequently, Tyk2 phosphorylates the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes.[8][9][10]
Tyk2 is particularly crucial for the signaling of IL-12, IL-23, and Type I IFNs.[4]
-
IL-12 Signaling: Primarily leads to the phosphorylation of STAT4.[4]
-
IL-23 Signaling: Predominantly activates STAT3.
-
Type I IFN (IFN-α/β) Signaling: Results in the phosphorylation of STAT1 and STAT2.[10]
Selective inhibition of Tyk2 is a promising therapeutic strategy for various immune-mediated diseases, as it can modulate specific inflammatory axes without the broader immunosuppressive effects associated with less selective JAK inhibitors.[5]
Mechanism of Action of this compound
This compound is part of a class of selective, allosteric Tyk2 inhibitors. Unlike ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, these inhibitors bind to the regulatory pseudokinase (JH2) domain.[6] This binding induces a conformational change that inhibits the catalytic activity of the JH1 domain, thereby preventing the phosphorylation of downstream substrates, including STAT proteins.[6] This allosteric mechanism of action confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.
Quantitative Analysis of this compound Inhibitory Activity
While specific quantitative data for "this compound" is not publicly available, the following tables summarize the inhibitory profile of a closely related and representative selective Tyk2 pseudokinase inhibitor, based on available research. This data illustrates the expected potency and selectivity of this class of compounds.
Table 1: In Vitro Inhibitory Activity against Tyk2
| Assay Type | Parameter | Value |
| Biochemical Assay | IC50 (Tyk2-JH2 domain) | < 10 nM |
| Cellular Assay (NK-92 cells) | IC50 (IL-12-induced pSTAT4) | < 10 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile against other JAK Family Members
| Kinase | Domain Targeted | Selectivity vs. Tyk2 (Fold-Increase in IC50) |
| JAK1 | JH2 | High |
| JAK2 | JH2 | High |
| JAK3 | JH2 | High |
Data is representative of selective Tyk2 pseudokinase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on cytokine-induced STAT phosphorylation.
Western Blot Analysis of STAT Phosphorylation
This protocol allows for the semi-quantitative assessment of STAT phosphorylation in response to cytokine stimulation in the presence of this compound.
Materials:
-
Cell line (e.g., NK-92 for IL-12/STAT4, or other suitable cells for IFN-α/STAT1)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Recombinant cytokine (e.g., human IL-12, human IFN-α)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired confluency. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours.[7]
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (or vehicle control, DMSO) for 1-2 hours at 37°C.[6][7]
-
Cytokine Stimulation: Add the appropriate cytokine to the cells at a pre-determined optimal concentration (e.g., 10 ng/mL of IL-12) and incubate for 15-30 minutes at 37°C.[6]
-
Cell Lysis: Immediately place the culture plate on ice, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer.[6][7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[7]
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.[6][7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., β-actin) to ensure equal protein loading.[6]
-
-
Data Analysis: Quantify the band intensities for both phosphorylated and total STAT. Calculate the ratio of pSTAT to total STAT for each condition.
Flow Cytometry Analysis of STAT Phosphorylation
This protocol provides a quantitative analysis of STAT phosphorylation at the single-cell level.
Materials:
-
Cell line or primary cells (e.g., PBMCs)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant cytokine
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated anti-pSTAT antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Starvation: Prepare a single-cell suspension and starve the cells as described for the Western blot protocol.
-
Inhibitor Treatment: Pre-incubate cells with this compound or vehicle control.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine.
-
Fixation: Immediately fix the cells by adding fixation buffer.
-
Permeabilization: Permeabilize the cells by adding ice-cold permeabilization buffer.
-
Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated STAT of interest.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population.
Visualizations
JAK-STAT Signaling Pathway and Inhibition by this compound
Caption: JAK-STAT pathway with this compound inhibition.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. mdpi.com [mdpi.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. TYK2-induced phosphorylation of Y640 suppresses STAT3 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT2 phosphorylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Tyk2 Inhibition in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical validation of Tyrosine Kinase 2 (Tyk2) as a therapeutic target in autoimmune and inflammatory diseases. While specific data for a compound designated "Tyk2-IN-19" is not publicly available, this document synthesizes findings from studies on highly selective Tyk2 inhibitors, such as Deucravacitinib (BMS-986165) and TAK-279, to serve as a comprehensive resource for understanding the therapeutic potential of this class of molecules.
Core Concept: The Role of Tyk2 in Autoimmune Pathogenesis
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a pivotal role in the signal transduction of key cytokines implicated in the pathogenesis of numerous autoimmune diseases.[1][2] These include Type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23).[3][4] Dysregulation of these cytokine pathways is a hallmark of various autoimmune conditions, including psoriasis, inflammatory bowel disease (IBD), and systemic lupus erythematosus.[5]
Selective inhibition of Tyk2 presents a promising therapeutic strategy to modulate these pro-inflammatory pathways while potentially minimizing off-target effects associated with broader JAK inhibition.[2] Unlike pan-JAK inhibitors that target the highly conserved active kinase domain (JH1), novel allosteric inhibitors bind to the regulatory pseudokinase domain (JH2) of Tyk2, conferring a high degree of selectivity.[2]
Tyk2 Signaling Pathway and Mechanism of Inhibition
The binding of cytokines such as IL-12, IL-23, and Type I IFNs to their respective receptors on the cell surface leads to the activation of receptor-associated JAKs, including Tyk2. Tyk2, in partnership with other JAK family members (JAK1 or JAK2), becomes activated through trans-phosphorylation.[4][6] This initiates a downstream signaling cascade involving the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[7] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[8] Selective Tyk2 inhibitors block this cascade, thereby reducing the production of pro-inflammatory mediators.[7]
Quantitative Efficacy Data in Preclinical Autoimmune Models
The following tables summarize the in vivo efficacy of selective Tyk2 inhibitors in established mouse models of psoriasis and inflammatory bowel disease.
Table 1: Efficacy of Selective Tyk2 Inhibitors in Psoriasis Models
| Compound | Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Deucravacitinib (BMS-986165) | Imiquimod-induced psoriasis-like dermatitis | Topical application of 1.5% ointment | Significantly ameliorated psoriasis-like dermatitis; Attenuated proinflammatory capability of keratinocytes. | [8] |
| Tyk2 Knockout (Tyk2-/-) Mice | Imiquimod (B1671794) (IMQ) and IL-23-induced skin inflammation | N/A (Genetic model) | Eliminated ear thickening and epidermal hyperplasia caused by IMQ-induced inflammatory cell infiltration. | [3] |
| Zasocitinib | Moderate to severe plaque psoriasis (Phase 2b clinical trial) | ≥5 mg, once-daily oral | Significant improvements in skin clearance over 12 weeks. | [7] |
| TAK-279 | Moderate-to-severe plaque psoriasis (Phase 2b clinical trial) | 15 mg and 30 mg | ~68% and 67% of patients achieved PASI 75, respectively. | [9] |
Table 2: Efficacy of Selective Tyk2 Inhibitors in Colitis Models
| Compound | Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Unnamed Tyk2i | T cell transfer colitis | 70 mg/kg, daily oral gavage | Prevented weight loss and limited endoscopic activity; Decreased Disease Activity Index (DAI). | [4][10] |
| Tyk2 Kinase-Dead (Tyk2KE) T-cells | T cell transfer colitis | N/A (Adoptive transfer) | Failed to induce colitis; Decreased colon tissue Th1 cells. | [4][10] |
| TAK-279 | Adoptive T-cell transfer (TCT) and anti-CD40 mAb-induced colitis | Oral, twice-daily (IC50 and IC90 coverage) | Maximally efficacious at IC90 dose; Significantly reduced colon weight:length ratio and total histology score. | [11] |
| Tyk2 Deficiency in Intestinal Epithelial Cells (IECs) | Dextran sulfate (B86663) sodium (DSS)-induced acute colitis | N/A (Genetic model) | Exacerbated disease by impeding IL-22/STAT3-dependent responses and impairing mucosal wound-healing. | [1] |
Detailed Experimental Protocols
The following are representative protocols for inducing and evaluating the efficacy of Tyk2 inhibitors in common preclinical models of psoriasis and colitis.
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation
Objective: To induce a psoriasis-like skin inflammation in mice that recapitulates key features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Tyk2 inhibitor (e.g., this compound) formulated for oral or topical administration
-
Vehicle control
-
Calipers for ear thickness measurement
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Hair Removal: One day before the start of treatment, shave the dorsal skin of the mice.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Psoriasis Induction and Treatment:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
Administer the Tyk2 inhibitor or vehicle (e.g., orally via gavage) daily, typically starting one day before or on the same day as the first imiquimod application.
-
-
Disease Monitoring:
-
Record body weight daily.
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness (PASI score).
-
Measure ear thickness daily using calipers.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin and spleen tissues.
-
Process skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness and inflammatory infiltrate.
-
Homogenize skin tissue to measure cytokine levels (e.g., IL-17, IL-23) by ELISA or qPCR.
-
Analyze immune cell populations in the skin and spleen by flow cytometry.
-
T-Cell Transfer Model of Colitis
Objective: To induce chronic colitis in immunodeficient mice by transferring colitogenic CD4+ T cells, modeling aspects of human inflammatory bowel disease.
Materials:
-
Donor mice (e.g., BALB/c or C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID)
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) reagents for T cell isolation
-
Tyk2 inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Endoscopy equipment for mice
Procedure:
-
T-Cell Isolation: Isolate CD4+CD45RBhigh (naïve T cells) from the spleens of donor mice using MACS or FACS.
-
Adoptive Transfer: Inject approximately 4-5 x 10^5 naïve T cells intraperitoneally into recipient immunodeficient mice.
-
Disease Monitoring:
-
Monitor mice weekly for body weight loss and clinical signs of colitis (e.g., hunched posture, ruffled fur, diarrhea).
-
Colitis typically develops 3-5 weeks post-transfer.
-
-
Treatment Initiation: Once clinical signs of colitis are evident, randomize mice into treatment groups.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 3-4 weeks).
-
Efficacy Assessment:
-
Continue to monitor body weight and calculate the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and rectal bleeding.
-
Perform endoscopic evaluation at the end of the study to assess mucosal inflammation.
-
-
Endpoint Analysis:
-
Euthanize mice and collect colon tissue.
-
Measure colon length and weight.
-
Process colon tissue for histopathological analysis to assess inflammation, ulceration, and crypt damage.
-
Isolate lamina propria lymphocytes for flow cytometric analysis of T cell subsets (e.g., Th1, Th17).
-
Measure cytokine levels in colon tissue homogenates.
-
Conclusion
The selective inhibition of Tyk2 is a clinically validated and promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Preclinical studies using various animal models have demonstrated that selective Tyk2 inhibitors can effectively ameliorate disease pathology by targeting key cytokine signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel Tyk2 inhibitors like this compound. Further research will be crucial to fully elucidate the therapeutic potential and long-term safety of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. hcplive.com [hcplive.com]
- 8. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 10. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Allosteric Inhibition of TYK2: A Deep Dive into the Mechanism of Deucravacitinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (TYK2) has emerged as a critical therapeutic target in the landscape of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and type I interferons (IFNs).[1][2][3] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), a new class of allosteric inhibitors has been developed to target the regulatory pseudokinase domain (JH2). This approach offers the potential for greater selectivity and a more favorable safety profile.[4][5][6] This technical guide provides an in-depth exploration of the allosteric inhibition of TYK2, using the first-in-class, FDA-approved inhibitor Deucravacitinib (BMS-986165) as a primary example, in place of the non-publicly documented "Tyk2-IN-19". We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
The TYK2 Signaling Pathway and its Role in Disease
TYK2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors.[7][8] Upon cytokine binding (e.g., IL-12, IL-23, IFN-α/β), the receptors dimerize, bringing two JAK family members, often including TYK2, into close proximity.[5] This proximity facilitates their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Subsequently, TYK2 phosphorylates the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[8] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.[9][10]
Allosteric Inhibition of TYK2 by Deucravacitinib
Deucravacitinib represents a paradigm shift in JAK family inhibition. Instead of competing with ATP in the active site of the JH1 domain, it binds to the regulatory JH2 pseudokinase domain.[4][6] This binding event stabilizes an inhibitory interaction between the JH2 and JH1 domains, effectively locking the TYK2 protein in an inactive conformation.[4] This allosteric mechanism prevents the conformational changes required for kinase activation and subsequent signal transduction.[11] The structural differences among the JH2 domains of the JAK family members allow for the high selectivity of Deucravacitinib for TYK2 over JAK1, JAK2, and JAK3.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TYK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 11. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tyk2-IN-19 Cell-Based Assay for TYK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of several key cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1] These cytokines are integral to immune regulation and have been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. Consequently, TYK2 has emerged as a significant therapeutic target for the development of novel immunomodulatory drugs.[2][3][4]
Tyk2-IN-19 is a novel, potent, and selective allosteric inhibitor of TYK2. Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved catalytic domain (JH1), this compound binds to the pseudokinase regulatory domain (JH2).[1][4] This allosteric mechanism of action locks the kinase in an inactive conformation, providing a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a critical factor for a favorable therapeutic index.[1][4]
These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on TYK2-mediated signaling. The assay measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of cytokine receptor activation in a relevant human T-cell line.
Principle of the Assay
The cell-based assay for TYK2 inhibition quantifies the potency of a test compound, such as this compound, in blocking a specific TYK2-dependent signaling pathway. The general principle involves:
-
Cellular System: Utilizing a human cell line that endogenously expresses TYK2 and the relevant cytokine receptors.
-
Stimulation: Activating a TYK2-dependent pathway with a specific cytokine (e.g., IFNα, IL-12, or IL-23).
-
Inhibition: Pre-incubating the cells with various concentrations of the inhibitor (this compound).
-
Readout: Measuring the level of phosphorylation of a key downstream substrate, typically a STAT protein (e.g., pSTAT1, pSTAT3, or pSTAT4), using a sensitive detection method like ELISA or flow cytometry.
-
Data Analysis: Generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound.
TYK2 Signaling Pathway
Upon binding of a cytokine (e.g., IFNα, IL-12, IL-23) to its receptor, TYK2, in association with another JAK family member (e.g., JAK1 or JAK2), is activated through trans-phosphorylation. The activated kinase complex then phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the immune response. This compound, by binding to the JH2 domain of TYK2, prevents its activation and consequently blocks this entire signaling cascade.
Data Presentation
The inhibitory activity of this compound and other reference compounds is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the cytokine-induced STAT phosphorylation.
| Inhibitor | Target Pathway | Cell Line | Stimulus | Readout | IC50 (nM) |
| This compound | TYK2/JAK1 | Human T-cells (e.g., Kit225) | IFNα | pSTAT1 | Exemplary data |
| Deucravacitinib (BMS-986165) | TYK2/JAK2 | Human T-cells | IL-12 | pSTAT4 | 2 - 19[5] |
| Deucravacitinib (BMS-986165) | TYK2/JAK1 | Human T-cells | IFNα | pSTAT3 | 2 - 19[5] |
| Compound 1 (TYK2 JH2 Stabilizer) | TYK2/JAK1 | Peripheral Blood T-cells | IFNα | pSTAT1, pSTAT3, pSTAT5 | ~500[6] |
Note: Specific IC50 data for this compound is not publicly available. The table provides an exemplary placeholder to illustrate data presentation. Data for Deucravacitinib and "Compound 1" are included for reference from published studies.
Experimental Protocols
Materials
-
Cell Line: Human T-cell line Kit225.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL recombinant human IL-2.
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Stimulus: Recombinant human IFNα.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS).
-
Detection Reagents: Lysis buffer, and a kit for the detection of phosphorylated STAT1 (Tyr701), such as AlphaLISA® or HTRF®.
-
Plates: 384-well white opaque assay plates.
-
Instrumentation: Plate reader capable of detecting the chosen assay signal (e.g., AlphaLISA® or HTRF®).
Protocol for IFNα-Induced pSTAT1 Assay
This protocol is adapted from established methods for measuring TYK2 inhibition in a T-cell line.
-
Cell Culture and Seeding:
-
Culture Kit225 cells according to standard cell culture protocols.
-
Prior to the assay, wash the cells to remove IL-2 and resuspend them in assay buffer (HBSS).
-
Seed the cells into a 384-well plate at a density of 1 x 10^5 cells per well in a volume of 4 µL.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Add the diluted compound to the cell plate.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare a working solution of human IFNα in assay buffer. A final concentration of 80 ng/mL is a good starting point, but this should be optimized for the specific cell line and batch of cytokine.
-
Add the IFNα solution to the wells. For negative control wells (100% inhibition), add assay buffer without IFNα. For positive control wells (0% inhibition), add IFNα to cells treated with vehicle (DMSO) only.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided with the pSTAT1 detection kit.
-
Follow the manufacturer's instructions for the pSTAT1 detection kit (e.g., AlphaLISA® or HTRF®) to measure the levels of phosphorylated STAT1 (Tyr701).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyk2-IN-19 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tyk2-IN-19, an orally active and blood-brain barrier (BBB) permeable Tyrosine Kinase 2 (Tyk2) inhibitor, in cell culture experiments. This document outlines recommended dosage and concentration ranges, detailed experimental protocols for key assays, and a description of the relevant signaling pathways.
Introduction to Tyk2 and this compound
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of several cytokines crucial for immune and inflammatory responses, including Type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and interleukin-23 (IL-23). Dysregulation of Tyk2 signaling is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This compound is a small molecule inhibitor designed to target Tyk2, thereby blocking downstream signaling cascades. While specific quantitative data for this compound is limited in publicly available literature, information from structurally similar and functionally related Tyk2 inhibitors, such as Tyk2-IN-16, can provide a strong basis for experimental design.
Data Presentation: Dosage and Concentration Guidelines
Effective concentrations of Tyk2 inhibitors can vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The following table summarizes recommended starting concentrations based on data from similar Tyk2 inhibitors.
| Parameter | Recommended Range | Cell Line Examples | Notes |
| Starting Concentration Range | 1 nM - 10 µM | Jurkat, HaCaT, TF-1, NK92 | A broad range for initial dose-response studies.[1] |
| Effective Concentration (IC50) | < 10 nM (for similar inhibitors) | NK92 (pSTAT4 inhibition) | The half-maximal inhibitory concentration for similar compounds in cellular assays. |
| Working Concentration | 10 nM - 1 µM | Most cell lines | A general range for subsequent experiments once an effective dose is determined. |
Signaling Pathway
Tyk2 is a key mediator in the JAK-STAT signaling pathway. Upon cytokine binding (e.g., IL-12, IL-23, Type I IFNs) to their receptors, Tyk2 and another JAK family member (like JAK1 or JAK2) associated with the receptor chains are brought into close proximity, leading to their activation via trans-phosphorylation. Activated Tyk2 then phosphorylates specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. This compound inhibits the kinase activity of Tyk2, thereby preventing the phosphorylation of STATs and interrupting this signaling cascade.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in complete culture medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the Tyk2 signaling pathway by measuring the phosphorylation of a downstream STAT protein (e.g., pSTAT3 or pSTAT4).
Materials:
-
Cell line of interest
-
Complete cell culture medium and serum-free medium
-
This compound
-
DMSO
-
Cytokine for stimulation (e.g., IL-12, IL-23, or IFN-α)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT) overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
-
Stripping and Re-probing:
-
(Optional) Strip the membrane and re-probe with antibodies for total STAT and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pSTAT signal to the total STAT signal, and then to the loading control.
Troubleshooting and Best Practices
-
Solubility: this compound is typically dissolved in DMSO to create a high-concentration stock solution. To avoid precipitation, make serial dilutions in DMSO before adding to the aqueous cell culture medium.
-
Toxicity: If significant cell death is observed, perform a thorough dose-response and time-course experiment to find the optimal balance between target inhibition and cell viability. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).[1]
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Unstimulated Control: Cells that are not treated with the cytokine to measure basal signaling.
-
Positive Control: (If available) A known inhibitor of the Tyk2 pathway.
-
-
Reagent Quality: Use high-quality, validated antibodies and fresh cytokine preparations for reproducible results.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of Tyk2 signaling in various cellular processes and disease models.
References
Application Notes and Protocols for Tyk2-IN-19 in Lupus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, leading to inflammation and damage in multiple organs. A key driver of SLE pathogenesis is the dysregulation of cytokine signaling pathways, particularly those involving type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator in the signaling cascades of these pro-inflammatory cytokines. Genetic studies have revealed that certain variants of the TYK2 gene are protective against SLE, highlighting Tyk2 as a promising therapeutic target.
Tyk2-IN-19 is a potent and selective allosteric inhibitor of Tyk2. It targets the regulatory pseudokinase (JH2) domain, locking the kinase in an inactive conformation. This mode of action provides high selectivity for Tyk2 over other JAK family members, minimizing off-target effects. By inhibiting Tyk2, this compound is expected to modulate the downstream signaling of key cytokines implicated in lupus, offering a targeted therapeutic approach. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical lupus research models.
Tyk2 Signaling Pathway in Lupus
Tyk2 functions as a crucial intermediary in the intracellular signaling of several cytokines that are central to the pathology of lupus. When these cytokines bind to their respective receptors on the cell surface, Tyk2, in partnership with other JAK family members (heterodimers), becomes activated. This activation initiates a cascade of phosphorylation events, leading to the activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[1][2][3][4] this compound inhibits this process at the level of Tyk2 activation.
Caption: Tyk2 signaling pathway in lupus and point of inhibition.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant JAK inhibitors can be quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency and selectivity of these compounds.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. Other JAKs | Reference |
| This compound | Tyk2 | Biochemical | <10 | High (Hypothetical) | N/A |
| Deucravacitinib | Tyk2 | Cellular (IL-12 induced IFN-γ) | 2-19 | >100-fold vs JAK1/3, >2000-fold vs JAK2 | [5] |
| Tofacitinib | JAK1/3 | Cellular (IL-2 induced pSTAT5) | 1-10 | Pan-JAK inhibitor | [5] |
| Baricitinib | JAK1/2 | Cellular (TPO induced pSTAT3) | 10-100 | Pan-JAK inhibitor | [5] |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds are approximate ranges compiled from multiple sources and can vary based on specific assay conditions.[5]
Experimental Protocols
In Vitro Cellular Assay: Inhibition of STAT Phosphorylation in Human PBMCs
This protocol describes a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) using flow cytometry.
Objective: To determine the IC50 of this compound for the inhibition of IL-12-induced STAT4 phosphorylation.
Materials:
-
This compound
-
Human PBMCs, freshly isolated
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human IL-12
-
DMSO (vehicle control)
-
Fixation/Permeabilization Buffer
-
Antibodies for flow cytometry: anti-CD3, anti-CD4, anti-pSTAT4 (Tyr693)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration should not exceed 0.1%.
-
Cell Preparation: Isolate human PBMCs using a standard density gradient centrifugation method. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in RPMI 1640 + 10% FBS.
-
Inhibitor Treatment: Aliquot 100 µL of the cell suspension into each well of a 96-well plate. Add the desired concentrations of this compound or vehicle control to the appropriate wells. Pre-incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Stimulation: Stimulate the cells by adding IL-12 to a final concentration of 10 ng/mL. Include an unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells by adding a fixation buffer according to the manufacturer's instructions. Following fixation, permeabilize the cells to allow for intracellular staining.
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against CD3, CD4, and pSTAT4 for 30-60 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD3+CD4+ T cell population and quantify the median fluorescence intensity (MFI) of pSTAT4. Plot the percent inhibition of pSTAT4 MFI against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy Study in a Lupus Mouse Model
This protocol outlines a general procedure for evaluating the therapeutic efficacy of this compound in the MRL/lpr mouse model of spontaneous lupus.
Objective: To assess the effect of this compound on the development of lupus-like disease in MRL/lpr mice.
Animal Model: Female MRL/lpr mice.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Urine collection supplies (metabolic cages or dipsticks)
-
Blood collection supplies
-
ELISA kit for anti-dsDNA antibodies
-
Reagents for kidney histology (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimation and Grouping: Acclimate female MRL/lpr mice for at least one week before the start of the study. At approximately 10 weeks of age, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer this compound or vehicle control daily via oral gavage. Dosing should continue until the study endpoint (typically 18-20 weeks of age).
-
Monitoring Disease Progression:
-
Proteinuria: Monitor urine protein levels weekly as an indicator of kidney damage.
-
Body Weight: Record body weights weekly.
-
Anti-dsDNA Antibodies: Collect blood samples periodically (e.g., every 4 weeks) and at the study endpoint to measure serum levels of anti-dsDNA antibodies by ELISA.
-
-
-
Organ Weights: Collect and weigh the spleen and kidneys.
-
Serology: Perform a final measurement of anti-dsDNA antibodies.
-
Kidney Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the kidney sections for glomerulonephritis and immune cell infiltration.
-
Data Analysis:
-
Compare proteinuria scores, anti-dsDNA antibody levels, organ weights, and kidney pathology scores between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA, t-test).
Experimental Workflow
The evaluation of this compound in lupus research follows a structured workflow, from initial in vitro characterization to in vivo efficacy testing.
Caption: A typical experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Studying the IL-23 Signaling Pathway Using a Selective Tyk2 Inhibitor
A Representative Compound Approach: Information regarding a specific molecule designated "Tyk2-IN-19" is not publicly available. Therefore, these application notes utilize Deucravacitinib, a well-characterized, first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), as a representative compound to illustrate the principles and protocols for studying the IL-23 signaling pathway.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of pro-inflammatory cytokine signaling pathways, including those for interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2] The IL-23 pathway is a key driver in the pathogenesis of several autoimmune and inflammatory diseases. IL-23, a heterodimeric cytokine, binds to its receptor complex, leading to the activation of Tyk2 and JAK2.[3][4][5] This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] Activated STAT3 translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as IL-17 and IL-22, which are central to the inflammatory response.[4][6]
Selective Tyk2 inhibitors offer a targeted therapeutic approach to modulate this pathway. Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, allosteric Tyk2 inhibitors like Deucravacitinib bind to the regulatory pseudokinase (JH2) domain.[4][7] This unique mechanism confers high selectivity for Tyk2 over other JAK family members, thereby potentially reducing off-target effects.[4][7] These application notes provide detailed protocols for utilizing a selective Tyk2 inhibitor to investigate the IL-23 signaling pathway in a cellular context.
Data Presentation
The following tables summarize the in vitro and cellular potency of the representative Tyk2 inhibitor, Deucravacitinib.
Table 1: Comparative Cellular Activity of Deucravacitinib [8]
| Cellular Assay | Pathway | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| STAT3 Phosphorylation | TYK2/JAK2 | Kit225 T-cells | IL-23 | pSTAT3 | 2 - 19 |
| STAT3 Phosphorylation | TYK2/JAK1 | Human PBMCs | IFN-α | pSTAT3 | 2 - 19 |
| STAT4 Phosphorylation | TYK2/JAK2 | Human PBMCs | IL-12 | pSTAT4 | 57.0 |
| IFN-γ Production | TYK2/JAK2 | Human Whole Blood | IL-12 | IFN-γ | 2 - 19 |
Table 2: Kinase Selectivity of Deucravacitinib [9]
| Kinase | Inhibition (IC50, nM) in cell-based assays | Selectivity over TYK2 |
| TYK2 | ~2-19 | - |
| JAK1 | >1000 | >100-fold |
| JAK2 | >2000 | >2000-fold |
| JAK3 | >1000 | >100-fold |
Signaling Pathway and Experimental Workflows
IL-23 Signaling Pathway and Point of Inhibition
Caption: IL-23 signaling pathway and the inhibitory action of this compound.
General Workflow for Cellular Assays
Caption: General workflow for assessing Tyk2 inhibitor activity in cellular assays.
Experimental Protocols
Protocol 1: Inhibition of IL-23-Induced STAT3 Phosphorylation by Western Blot
This protocol details the measurement of this compound's ability to inhibit the phosphorylation of STAT3 at tyrosine 705 (Tyr705) in response to IL-23 stimulation.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Kit225 T-cells).[10]
-
Inhibitor: this compound (prepared as a 10 mM stock in DMSO).
-
Stimulant: Recombinant Human IL-23.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), PBS, RIPA lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against p-STAT3 (Tyr705) and total STAT3. HRP-conjugated secondary antibody.
-
Equipment: Cell culture supplies, microcentrifuge, SDS-PAGE and Western blot equipment, chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density. For PBMCs, isolate from fresh blood.
-
Seed cells in a 6-well plate at an appropriate density (e.g., 1-2 x 10^6 cells/mL).
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).
-
Pre-incubate cells with the inhibitor for 1-2 hours at 37°C.[11]
-
-
IL-23 Stimulation:
-
Cell Lysis:
-
After stimulation, place the plate on ice and wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with primary anti-p-STAT3 antibody overnight at 4°C.[3][14]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Calculate the percent inhibition for each inhibitor concentration relative to the IL-23 stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[15]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the direct binding of an inhibitor to its target protein in a cellular environment based on ligand-induced thermal stabilization.[16][17]
Materials:
-
Cells, Inhibitor, and Culture Reagents: As described in Protocol 1.
-
Equipment: Thermal cycler, PCR tubes, microcentrifuge, Western blot equipment.
Procedure:
-
Cell Treatment:
-
Treat a suspension of cells with this compound or vehicle (DMSO) for 1 hour at 37°C.[2]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[18]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[18]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions for the presence of Tyk2 by Western blotting as described in Protocol 1, using an anti-Tyk2 antibody.
-
-
Data Analysis:
-
Quantify the Tyk2 band intensity for each temperature point and treatment condition.
-
Plot the normalized band intensities against temperature to generate melting curves for both the vehicle and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer that binds to the same protein.[19][20]
Materials:
-
Cells: HEK293 cells.
-
Reagents: Tyk2-NanoLuc® Fusion Vector, NanoBRET™ Tracer, NanoBRET™ Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor.
-
Inhibitor: this compound.
-
Equipment: Luminometer capable of measuring BRET.
Procedure:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the Tyk2-NanoLuc® Fusion Vector.
-
Seed the transfected cells into a 96-well plate.[19]
-
-
Compound Treatment:
-
Tracer Addition:
-
Add the NanoBRET™ tracer to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the BRET signal on a luminometer.[22]
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the displacement of the tracer by the inhibitor.
-
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. carnabio.com [carnabio.com]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. carnabio.com [carnabio.com]
- 22. eubopen.org [eubopen.org]
Application Notes and Protocols for Applying Tyk2-IN-19 in Inflammatory Bowel Disease Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis involves a dysregulated immune response driven by pro-inflammatory cytokines. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a crucial mediator for key cytokine signaling pathways implicated in IBD, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1] These cytokines are instrumental in the differentiation and function of T helper 1 (Th1) and Th17 cells, which drive intestinal inflammation.
Tyk2-IN-19 is an orally active Tyk2 inhibitor.[2] Its application in IBD research, particularly in advanced preclinical models like patient-derived organoids (PDOs), offers a promising avenue for investigating novel therapeutic strategies. Intestinal organoids recapitulate the genetic background and epithelial physiology of the donor, providing a powerful in vitro platform for disease modeling and drug screening.[3][4]
This document provides detailed protocols for utilizing this compound in IBD organoid models to assess its therapeutic potential. It outlines methods for organoid culture, induction of an inflammatory phenotype, and subsequent treatment and analysis.
Disclaimer: As of the latest literature review, no specific studies detailing the application of this compound in IBD organoid models have been published. The following protocols are based on established methodologies for organoid culture, IBD modeling, and testing of other kinase inhibitors. The quantitative data presented in the tables is illustrative and hypothetical , based on the expected mechanism of action of a selective Tyk2 inhibitor, and should be used as a guide for experimental design and data interpretation.
Mechanism of Action: Tyk2 Inhibition in IBD
Tyk2 is an intracellular kinase that associates with the cytoplasmic domains of cytokine receptors. Upon cytokine binding (e.g., IL-12, IL-23), Tyk2 and another associated JAK are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Selective Tyk2 inhibitors like this compound are designed to block this signaling cascade, thereby reducing the production of pro-inflammatory mediators and ameliorating intestinal inflammation.
Experimental Protocols
The following section details the protocols for evaluating this compound in IBD patient-derived intestinal organoids.
Protocol 1: Establishment and Maintenance of IBD Patient-Derived Organoids
This protocol is adapted from established methods for generating human colonic organoids (colonoids).[4]
Materials:
-
IntestiCult™ Organoid Growth Medium (Human)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Advanced DMEM/F-12, PBS, Gentle Cell Dissociation Reagent
-
IBD patient colonic biopsy samples
Procedure:
-
Crypt Isolation:
-
Wash biopsy tissue with cold PBS.
-
Incubate in a chelating agent (e.g., 2 mM EDTA in PBS) for 30-60 minutes on ice to release intestinal crypts.
-
Vigorously shake to detach crypts from the tissue.
-
Filter the suspension through a 70 µm cell strainer to separate crypts from villus fragments.
-
-
Seeding:
-
Centrifuge the crypt suspension and resuspend the pellet in a cold basement membrane matrix.
-
Plate 50 µL domes of the crypt-matrix suspension into a 24-well plate.
-
Allow the domes to polymerize at 37°C for 10-15 minutes.
-
-
Culture:
-
Overlay each dome with 500 µL of IntestiCult™ Organoid Growth Medium.
-
Incubate at 37°C, 5% CO2.
-
Replace the medium every 2-3 days.
-
-
Passaging:
-
When organoids become large and dense (typically every 7-10 days), mechanically disrupt them using a P200 pipette.
-
Wash the fragments and re-plate in a fresh basement membrane matrix at a 1:3 to 1:6 split ratio.
-
Protocol 2: Induction of Inflammatory Phenotype and Treatment with this compound
This protocol describes how to induce an IBD-like inflammatory state in mature organoids and subsequently treat them with the inhibitor.
Materials:
-
Mature organoids (Day 7-10 post-passaging)
-
Pro-inflammatory cytokine cocktail: Recombinant human TNF-α (20 ng/mL), IFN-γ (20 ng/mL), and IL-1β (10 ng/mL).[4][5]
-
This compound (CAS: 2866415-98-5). Prepare a 10 mM stock solution in DMSO.
-
Vehicle control (DMSO)
Procedure:
-
Pre-treatment Setup:
-
Aspirate the medium from mature organoid cultures.
-
Add fresh medium containing either the vehicle (DMSO, final concentration ≤0.1%) or this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Pre-incubate for 2 hours at 37°C.
-
-
Inflammation Induction:
-
To the appropriate wells, add the pro-inflammatory cytokine cocktail to the final desired concentration.
-
Designate control groups: Untreated (medium only), Vehicle + Cytokines, and this compound only (at the highest concentration).
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C, 5% CO2. The exact duration will depend on the endpoint being measured.
-
-
Sample Collection:
-
At the end of the incubation period, carefully collect the culture supernatant from each well for cytokine analysis (Protocol 4) and store at -80°C.
-
Harvest the organoids from the matrix for RNA isolation (Protocol 5) or protein analysis.
-
Protocol 3: Assessment of Epithelial Barrier Function (TEER)
This protocol requires growing organoids as a 2D monolayer on transwell inserts to measure Transepithelial Electrical Resistance (TEER).
Materials:
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Coating material (e.g., Collagen IV or Matrigel®)
-
EVOM2™ Epithelial Voltohmmeter
Procedure:
-
Monolayer Seeding:
-
Coat transwell inserts with the chosen matrix.
-
Disrupt mature 3D organoids into single cells or small clusters.
-
Seed the cells onto the apical side of the transwell insert in organoid growth medium.
-
Add medium to the basolateral chamber.
-
-
Monolayer Formation:
-
Culture for 3-5 days until a confluent monolayer is formed. Monitor confluence by measuring TEER daily. A stable, high TEER reading indicates monolayer integrity.[6]
-
-
Experiment:
-
Once a stable TEER is achieved, replace the medium in both chambers.
-
Add this compound (or vehicle) to the basolateral chamber and pre-incubate for 2 hours.
-
Add the pro-inflammatory cytokine cocktail to the basolateral chamber.
-
-
TEER Measurement:
-
Measure TEER at baseline (T=0) and at subsequent time points (e.g., 12, 24, 48 hours) post-cytokine addition.
-
Subtract the resistance of a blank, cell-free insert from all readings.
-
Calculate the final TEER in Ω·cm² by multiplying the resistance by the surface area of the membrane. A drop in TEER indicates compromised barrier function.
-
Protocol 4: Quantification of Secreted Cytokines (ELISA)
This protocol measures the concentration of key pro-inflammatory cytokines in the organoid culture supernatant.
Materials:
-
Collected culture supernatants (from Protocol 2)
-
ELISA kits for human IL-6, CXCL8 (IL-8), and CCL2 (MCP-1)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw frozen supernatants on ice. Centrifuge briefly to pellet any debris.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions for each specific kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples (pg/mL).
-
Normalize the cytokine concentration to the total protein content or cell number if significant differences in organoid viability are observed.
-
Protocol 5: Gene Expression Analysis (RT-qPCR)
This protocol quantifies the expression of genes related to inflammation and epithelial integrity.
Materials:
-
Harvested organoids (from Protocol 2)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF, IL1B, IL6, CLDN2, MUC2) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from harvested organoids according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for all samples.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green Master Mix, cDNA, and forward/reverse primers.
-
Run the qPCR plate on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Express the data as fold change relative to the untreated control group.
-
Experimental Workflow and Data Presentation
Illustrative Data
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: Effect of this compound on Epithelial Barrier Function (TEER) Data represents mean TEER (Ω·cm²) ± SEM at 24 hours post-stimulation. Higher values indicate better barrier integrity.
| Treatment Group | TEER (Ω·cm²) | % of Control |
| Untreated Control | 650 ± 25 | 100% |
| Vehicle + Cytokines | 210 ± 18 | 32% |
| 10 nM this compound + Cytokines | 350 ± 22 | 54% |
| 100 nM this compound + Cytokines | 480 ± 30 | 74% |
| 1 µM this compound + Cytokines | 590 ± 28 | 91% |
Table 2: Effect of this compound on Secreted Pro-inflammatory Cytokines Data represents mean cytokine concentration (pg/mL) ± SEM in culture supernatants at 24 hours post-stimulation.
| Treatment Group | IL-6 (pg/mL) | CXCL8 (IL-8) (pg/mL) |
| Untreated Control | 50 ± 8 | 120 ± 15 |
| Vehicle + Cytokines | 1250 ± 95 | 2800 ± 210 |
| 10 nM this compound + Cytokines | 880 ± 70 | 1950 ± 150 |
| 100 nM this compound + Cytokines | 450 ± 40 | 980 ± 85 |
| 1 µM this compound + Cytokines | 150 ± 20 | 350 ± 45 |
Table 3: Effect of this compound on Inflammatory and Barrier Gene Expression Data represents mean fold change in mRNA expression ± SEM relative to the Untreated Control group at 24 hours post-stimulation.
| Treatment Group | TNF (Fold Change) | CLDN2 (Fold Change) |
| Untreated Control | 1.0 ± 0.0 | 1.0 ± 0.0 |
| Vehicle + Cytokines | 15.2 ± 1.8 | 8.5 ± 0.9 |
| 10 nM this compound + Cytokines | 10.5 ± 1.1 | 6.1 ± 0.7 |
| 100 nM this compound + Cytokines | 5.1 ± 0.6 | 3.2 ± 0.4 |
| 1 µM this compound + Cytokines | 1.8 ± 0.3 | 1.5 ± 0.2 |
Conclusion and Future Directions
The protocols outlined provide a robust framework for evaluating the efficacy of the selective Tyk2 inhibitor, this compound, in a patient-relevant IBD organoid model. The expected results, illustrated in the data tables, would demonstrate the compound's ability to restore epithelial barrier function, reduce the secretion of pro-inflammatory cytokines, and normalize the expression of inflammation-related genes in a dose-dependent manner. Such findings would strongly support the therapeutic potential of selective Tyk2 inhibition for IBD. Future studies could expand on this model by incorporating immune cells (e.g., T cells, macrophages) in a co-culture system to more comprehensively model the complex cellular crosstalk of the intestinal mucosa and further validate the immunomodulatory effects of this compound.
References
- 1. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PATIENT-DERIVED INTESTINAL ORGANOIDS PREDICT DRUG RESPONSIVENESS OF TOFACITINIB, A PAN JAK-STAT INHIBITOR. - Digestive Disease Week [ddw.digitellinc.com]
- 3. Insights into Modeling Inflammatory Bowel Disease from Stem Cell Derived Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Human Colon Organoids From Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Epithelial Inflammatory Injury Model Using Intestinal Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deucravacitinib in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Selective Tyk2 Inhibitors in High-Throughput Screening
Topic: Application of Selective Tyk2 Inhibitors in High-Throughput Screening Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Tyk2-IN-19" is not found in publicly available scientific literature. Therefore, these application notes and protocols are based on the principles of screening and characterizing potent and selective Tyk2 inhibitors, using the well-documented, allosteric Tyk2 inhibitor Deucravacitinib and the investigational inhibitor Tyk2-IN-16 as representative examples.
Introduction to Tyk2 Inhibition
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a pivotal role in the signal transduction of key cytokines involved in immune and inflammatory responses, including Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFN-α/β)[1][2]. Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus[3].
Selective inhibition of Tyk2 has emerged as a promising therapeutic strategy. Unlike pan-JAK inhibitors that target the conserved ATP-binding site within the catalytically active (JH1) kinase domain, novel allosteric inhibitors have been developed to bind to the regulatory pseudokinase (JH2) domain[1][4][5]. This mechanism provides high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, JAK3), potentially offering a better safety profile by avoiding off-target effects associated with broader JAK inhibition[6][7]. These application notes provide a framework for the high-throughput screening (HTS) and characterization of selective Tyk2 inhibitors.
Mechanism of Action: Allosteric Inhibition of the Pseudokinase Domain
Selective inhibitors like Deucravacitinib and Tyk2-IN-16 operate through a distinct allosteric mechanism[4][8]. They bind to the pseudokinase (JH2) domain, which is structurally divergent among the JAK family members. This binding event stabilizes an inactive conformation of the Tyk2 protein, preventing the conformational changes necessary for the catalytic activity of the adjacent kinase (JH1) domain[8]. This mode of inhibition effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the pro-inflammatory cytokine signaling cascade[1].
Tyk2 Signaling Pathways
Tyk2 forms heterodimers with other JAK family members (e.g., JAK1 or JAK2) at the intracellular domains of cytokine receptors. Upon cytokine binding, Tyk2 is activated and phosphorylates downstream STAT proteins, which then translocate to the nucleus to regulate gene expression. The diagram below illustrates the key signaling pathways mediated by Tyk2 and the point of intervention for a selective inhibitor.
Application Notes: High-Throughput Screening (HTS) Cascade
A tiered screening approach is recommended to identify and characterize selective Tyk2 inhibitors. The workflow progresses from a high-throughput primary biochemical screen to lower-throughput secondary cellular and selectivity assays.
Data Presentation: Inhibitory Activity and Selectivity
Quantitative data from screening and profiling assays should be organized to facilitate the comparison of compound potency and selectivity. The tables below use Deucravacitinib as a representative selective Tyk2 inhibitor and compare it to pan-JAK inhibitors.
Table 1: In Vitro Whole Blood IC50 Values for JAK/Tyk2 Pathway Inhibition [1][2][4]
| Compound | JAK1/3 (IL-2 stimulated pSTAT5) IC50 (nM) | JAK2/2 (GM-CSF stimulated pSTAT3) IC50 (nM) | Tyk2/JAK2 (IFN-α stimulated pSTAT1) IC50 (nM) |
| Deucravacitinib | 4,500 | >10,000 | 50 |
| Tofacitinib | 11 | 240 | 1,800 |
| Upadacitinib | 12 | 70 | 1,200 |
| Baricitinib | 14 | 100 | 1,300 |
Table 2: Potency of Investigational Tyk2 Inhibitors
| Compound | Target Domain | Biochemical IC50 | Cellular pSTAT Inhibition IC50 |
| Tyk2-IN-16 | JH2 (Pseudokinase) | < 10 nM | < 10 nM (pSTAT4 in NK-92 cells)[8] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Protocol 1: Primary HTS - Biochemical Tyk2 Kinase Assay (Luminescence-based)
This protocol is adapted from ADP-Glo™ kinase assay principles and is designed for high-throughput screening to identify compounds that inhibit the kinase activity of Tyk2 by measuring ADP production[9][10][11].
Objective: To measure the enzymatic activity of purified Tyk2 and identify inhibitors in a 384-well format.
Materials:
-
Recombinant human Tyk2 enzyme (e.g., BPS Bioscience, Cat# 40285)
-
Tyk2 substrate peptide (e.g., IRS-1tide)[12]
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Workflow:
Procedure:
-
Compound Plating: Add 25 nL of test compound (e.g., from a 10 mM stock for a final concentration of 10 µM) or DMSO (for high and low controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of diluted Tyk2 enzyme in kinase buffer to all wells except the "no-enzyme" background controls.
-
Reaction Initiation: Add 2.5 µL of a 2X substrate/ATP mix (containing both the peptide substrate and ATP at 2X the final desired concentration) to all wells to start the reaction. The final volume should be 5 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
First Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP.
-
Second Incubation: Incubate at room temperature for 30-60 minutes to allow the luciferase reaction to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to Tyk2 activity. Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no-enzyme or potent inhibitor) controls.
Protocol 2: Secondary HTS - Cellular Phospho-STAT3 Assay (HTRF®)
This protocol outlines a method to measure the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context using Homogeneous Time-Resolved Fluorescence (HTRF®) technology[13][14][15].
Objective: To determine the potency (IC50) of hit compounds in inhibiting IL-23-induced STAT3 phosphorylation in a relevant cell line.
Materials:
-
Human cell line expressing the IL-23 receptor (e.g., Kit225 T-cells)
-
Cell culture medium and supplements
-
Recombinant human IL-23
-
Test compounds (dissolved in DMSO)
-
HTRF® Phospho-STAT3 (Tyr705) and Total STAT3 Cellular Assay Kits (e.g., Revvity)
-
White, tissue-culture treated 384-well plates
-
HTRF®-compatible plate reader
Workflow:
Procedure:
-
Cell Plating: Seed cells (e.g., 20,000 cells/well) in a 384-well plate and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the test compounds for 1-2 hours at 37°C. Include DMSO as a vehicle control.
-
Cytokine Stimulation: Add IL-23 to the wells to a final concentration known to elicit a sub-maximal response. Do not add cytokine to negative control wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Remove the medium and add the HTRF® lysis buffer containing the detection antibodies (anti-pSTAT3-d2 and anti-total STAT3-Europium cryptate).
-
Incubation: Seal the plate and incubate at room temperature overnight, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm / 620nm * 10,000). The ratio is proportional to the amount of phosphorylated STAT3. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. Normalizing the phospho-STAT3 signal to the total STAT3 signal can account for variations in cell number.
References
- 1. benchchem.com [benchchem.com]
- 2. skin.dermsquared.com [skin.dermsquared.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. HTRF STAT3 P-Y705 KIT-Revvity [weichilab.com]
- 14. revvity.com [revvity.com]
- 15. weichilab.com [weichilab.com]
Troubleshooting & Optimization
Tyk2-IN-19 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the Tyk2 inhibitor, Tyk2-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
Q2: Why do I observe precipitation when diluting my this compound DMSO stock solution into aqueous buffer?
A2: This is a common issue with hydrophobic compounds like many kinase inhibitors. When the DMSO stock is diluted into an aqueous medium, the compound's concentration may exceed its solubility limit in the final solvent mixture, leading to precipitation. The high concentration of the compound in the DMSO stock is not maintained as the percentage of the aqueous buffer increases.
Q3: What is the recommended starting concentration for in vitro assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is always recommended to perform a dose-response experiment to determine the effective concentration for your experimental system. For many kinase inhibitors, a starting range of 10 nM to 1 µM is often used in cellular assays.
Q4: How should I store this compound stock solutions?
A4: To ensure the stability and longevity of this compound, it is recommended to prepare aliquots of the stock solution in an appropriate solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Troubleshooting Guide
Issue: My this compound precipitates out of solution upon dilution into my cell culture medium or PBS.
-
Solution 1: Optimize your dilution method.
-
Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock directly to the larger volume of pre-warmed aqueous buffer while vortexing or stirring. This rapid mixing can help to keep the compound in solution.
-
-
Solution 2: Reduce the final concentration.
-
The simplest solution is often to lower the final concentration of this compound in your experiment. It's possible that the concentration you are trying to achieve is above the compound's kinetic solubility in your specific aqueous medium.
-
-
Solution 3: Use a lower percentage of DMSO in your final solution.
-
While it may seem counterintuitive, a very high concentration of DMSO in the final solution can sometimes contribute to precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, to minimize solvent effects and potential toxicity in cell-based assays.
-
-
Solution 4: Incorporate a surfactant.
-
For cell-free assays, consider adding a small amount of a non-ionic surfactant, such as Tween-20 (at a final concentration of around 0.01%), to your aqueous buffer. Surfactants can help to increase the solubility of hydrophobic compounds.
-
-
Solution 5: Consider alternative solvents for your stock solution.
-
While DMSO is the most common, other solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can be used. However, you must always verify the compatibility of any new solvent with your specific experimental setup.
-
Quantitative Data Summary
The following table summarizes the available solubility data for this compound. It is important to note that comprehensive solubility data in common laboratory buffers is limited.
| Solvent/System | Concentration | Notes |
| 10% DMSO / 90% Corn Oil | ≥ 1.67 mg/mL (3.96 mM) | For in vivo use.[1] |
| 100% DMSO | Data not available | Recommended for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Data not available | Expected to be low. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data not available | Expected to be low. |
Experimental Protocols
Protocol: Determination of Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in a specific aqueous buffer, which is crucial for designing experiments with appropriate compound concentrations.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometer) or absorbance
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).
-
Addition of Aqueous Buffer: To each well containing the DMSO-diluted compound, add the aqueous buffer of interest to achieve the final desired volume. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%). Include a buffer-only control with the same final DMSO concentration.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer. Alternatively, absorbance can be measured at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.
Visualizations
Caption: A simplified diagram of the Tyk2 signaling pathway.
Caption: A general experimental workflow for using this compound.
Caption: A troubleshooting decision tree for this compound solubility issues.
References
Optimizing Tyk2-IN-19 Concentration for Maximum Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental concentration of Tyk2-IN-19, a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective allosteric inhibitor of TYK2. It functions by binding to the regulatory pseudokinase (JH2) domain of TYK2, not the active ATP-binding site in the kinase (JH1) domain.[1][2] This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the kinase in an inactive conformation.[1] This allosteric mechanism confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3).[1][3] By inhibiting TYK2, this compound effectively blocks the downstream signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons (IFNs).[2][4][5]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, a concentration range of 10 nM to 1 µM is recommended for most cell lines.[6] However, the optimal concentration is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[7] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[7] For each experiment, prepare fresh dilutions from a stock aliquot in your cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7][9]
Q4: I am observing high levels of cytotoxicity. What could be the cause?
A4: High levels of cell death or cytotoxicity at expected inhibitory concentrations can be due to several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects or excessive on-target toxicity.[6][8]
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the TYK2 pathway.[8]
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is below 0.1%.[8][9]
-
Prolonged Incubation: The treatment duration might be too long for the cells to tolerate.[6]
To troubleshoot, consider reducing the inhibitor concentration, shortening the incubation time, and verifying the final DMSO concentration.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent or No Inhibitory Effect | Inhibitor degradation | Prepare fresh serial dilutions from a new aliquot of a concentrated DMSO stock for each experiment.[1] | Consistent IC50 values across experiments. |
| Suboptimal cytokine concentration | Perform a dose-response curve for the stimulating cytokine (e.g., IL-12, IL-23, IFN-α) to determine the EC80 concentration for your assay.[1] | A robust and reproducible signaling window for inhibition. | |
| Incorrect assay endpoint | Ensure the chosen endpoint (e.g., pSTAT phosphorylation, cytokine production) is robustly downstream of TYK2 signaling for the specific cytokine used.[1] | Clear and dose-dependent inhibition of the selected endpoint. | |
| Low cell confluence | Ensure cells are in the logarithmic growth phase and not overly confluent, as this can sometimes affect inhibitor efficacy.[8] | Improved and more consistent inhibitor efficacy. | |
| High Levels of Cell Death/Cytotoxicity | Inhibitor concentration too high | Reduce the concentration of this compound and/or shorten the incubation time.[7][8] | Reduced cytotoxicity while maintaining target inhibition. |
| Off-target effects | Perform a dose-response experiment to identify a concentration that inhibits the target without causing significant cytotoxicity. Consider using a more selective inhibitor if off-target effects are suspected.[3][7] | A therapeutic window where the on-target effect is observed without significant cell death. | |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is below 0.1%.[8][9] | Minimal cell death in vehicle-treated control wells. | |
| High Variability in Results | Inconsistent cell culture conditions | Standardize cell passage number, density, and growth conditions. Use healthy cells within a consistent, low passage number range.[1][3] | Reduced variability between experimental replicates and across experiments. |
| Reagent variability | Use high-quality, validated antibodies and cytokines. Aliquot and store reagents properly to avoid degradation.[3] | Consistent and reproducible assay performance. | |
| Improper pipetting technique | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. | Low intra-assay variability (low coefficient of variation between technical replicates). |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cytokine-induced STAT phosphorylation.
1. Cell Preparation and Plating:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.[1]
- Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate at a density of 2 x 10^5 cells/well in a 96-well plate.[1]
2. Inhibitor Treatment:
- Prepare serial dilutions of this compound in DMSO and then dilute in culture medium. A broad range of concentrations (e.g., 1 nM to 10 µM) is recommended for the initial experiment.[6]
- Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C.[1] Include a vehicle-only (DMSO) control.
3. Cytokine Stimulation:
- Add a TYK2-dependent cytokine, such as human IL-12 (final concentration of 10 ng/mL) or IFN-α (1000 U/mL), to the wells.[1][2]
- Incubate for the appropriate time to induce STAT phosphorylation (e.g., 30 minutes at 37°C).[1]
4. Measurement of STAT Phosphorylation:
- Western Blotting:
- Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2]
- Determine the protein concentration of each lysate using a BCA assay.[2]
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated STAT (pSTAT) and total STAT, followed by appropriate HRP-conjugated secondary antibodies.
- Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
- Phospho-flow Cytometry:
- Immediately fix the cells with a fixation buffer.[3]
- Permeabilize the cells and stain with a fluorescently labeled antibody specific for the phosphorylated STAT of interest.
- Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT.
5. Data Analysis:
- Normalize the pSTAT signal to the total STAT signal (for Western blotting) or to the vehicle-treated control.
- Plot the normalized response against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
1. Cell Plating:
- Plate your chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Inhibitor Treatment:
- Prepare serial dilutions of this compound in a complete medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).[8]
3. Incubation:
4. Viability Assessment (e.g., MTT Assay):
- Add MTT reagent to each well and incubate for 2-4 hours.
- Solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[7]
5. Data Analysis:
- Normalize the absorbance values to the vehicle control and plot the results to determine the concentration at which viability is significantly reduced.
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
improving Tyk2-IN-19 stability in cell culture media
Welcome to the technical support center for Tyk2-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on improving the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and blood-brain barrier permeable inhibitor of Tyrosine Kinase 2 (Tyk2).[1][2][3] Tyk2 is an intracellular enzyme that is a member of the Janus kinase (JAK) family.[4][5] It plays a critical role in mediating immune and inflammatory signaling pathways by associating with the cytoplasmic domains of type I and II cytokine receptors.[4][5] Upon cytokine binding (e.g., IL-12, IL-23, and Type I IFNs), Tyk2 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5][6] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell differentiation, proliferation, and immune responses.[5] this compound exerts its effect by inhibiting the catalytic activity of Tyk2, thereby blocking these downstream signaling events.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results with small molecule inhibitors like this compound can often be attributed to issues with compound stability and solubility in cell culture media.[7] Hydrophobic compounds can precipitate out of aqueous solutions, reducing the effective concentration and leading to variability.[7][8] Additionally, the compound may degrade over the course of a long experiment. It is crucial to assess the stability of this compound under your specific experimental conditions.[9]
Q3: I observe a precipitate in my cell culture plate after adding this compound. What should I do?
A3: The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in the cell culture medium.[9] This can be due to "solvent shock" when a concentrated DMSO stock is diluted into the aqueous medium.[9] To address this, consider the following:
-
Prepare intermediate dilutions: Instead of adding the concentrated stock directly to your culture, make serial dilutions in pre-warmed media.[9]
-
Optimize DMSO concentration: While a final DMSO concentration of less than 0.5% is generally recommended, a slightly higher concentration might be necessary to maintain solubility for some compounds. However, always include a vehicle control to account for any solvent effects.[8]
-
Reduce the final concentration: Your intended concentration may be too high. Perform a dose-response experiment to determine the optimal, soluble concentration for your assay.[10]
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: The most direct way to determine the chemical stability of this compound is to perform a time-course experiment. This involves incubating the compound in your complete cell culture medium at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the intact parent compound remaining.[9][11][12]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Precipitation
Symptoms:
-
Cloudy or turbid appearance of the culture medium after adding this compound.
-
Visible particles or crystals at the bottom of the well when viewed under a microscope.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound concentration exceeds solubility limit. | Determine the maximum soluble concentration of this compound in your specific culture medium. Do not use concentrations above this limit.[9] |
| "Solvent shock" from rapid dilution. | Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[9] |
| Interaction with serum proteins. | Try reducing the serum concentration if your experimental design allows. Alternatively, test for stability in serum-free media to identify potential interactions.[12] |
| pH of the medium. | Ensure the pH of your culture medium is within the optimal range (typically 7.2-7.4). Improperly buffered media can affect the solubility of pH-sensitive compounds.[9] |
Issue 2: Compound Degradation Over Time
Symptoms:
-
Decreased or loss of inhibitory activity in longer-term assays.
-
Inconsistent results between short-term and long-term experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis or oxidation of the compound. | If stability analysis confirms degradation, consider replenishing the compound by changing the medium at regular intervals during your experiment.[9] |
| Metabolism by cells. | High cell densities can metabolize the compound more rapidly. Optimize the cell seeding density for your assay.[9] You can also assess stability in the presence and absence of cells to determine the extent of cellular metabolism.[12] |
| Adsorption to plasticware. | Some hydrophobic compounds can bind to the plastic surfaces of culture plates and tubes, reducing the effective concentration.[7] Using low-binding plates or including a pre-incubation step to saturate binding sites may help. |
| Improper storage of stock solutions. | Store stock solutions of this compound in a suitable solvent like DMSO at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10][13] |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile (B52724) (ACN)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Spike the media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.[11]
-
Aliquot samples: Dispense the spiked media into sterile microcentrifuge tubes, one for each time point.
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point.
-
Incubation: Place the remaining tubes in a 37°C incubator.
-
Collect time-point samples: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Processing:
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[11]
Data Presentation:
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Protocol 2: Improving this compound Stability with a Liposomal Formulation
For highly hydrophobic compounds that show poor stability or solubility, a liposomal formulation can be beneficial.
Objective: To encapsulate this compound in liposomes to improve its stability and delivery in cell culture.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Round bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Methodology (Thin-Film Hydration Method):
-
Lipid Film Formation:
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) or cell culture medium by rotating the flask. This will form multilamellar vesicles (MLVs).[14]
-
-
Size Reduction (Extrusion):
-
To obtain uniformly sized liposomes, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[14]
-
-
Characterization:
-
Determine the particle size, polydispersity index, and encapsulation efficiency of the prepared liposomes.
-
-
Stability Assessment:
-
Repeat the stability assessment protocol (Protocol 1) with the liposomal formulation of this compound to compare its stability to the free compound.
-
Visualizations
Caption: The Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. bms.com [bms.com]
- 5. revvity.com [revvity.com]
- 6. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
how to mitigate Tyk2-IN-19 cytotoxicity in primary cells
Welcome to the technical support center for Tyk2-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating cytotoxicity when using this compound in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] Tyk2 is a key component of the signaling pathways for cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons.[2][3][4][5][6] These pathways are critical for immune and inflammatory responses. This compound is an allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of Tyk2.[1][7][8] This mechanism provides high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), which is intended to minimize off-target effects.[1][9]
Q2: Why am I observing significant cytotoxicity in my primary cells treated with this compound?
A2: While this compound is designed for high selectivity, cytotoxicity in sensitive primary cells can occur due to several factors:
-
On-target toxicity: The Tyk2 signaling pathway is essential for the normal function and survival of certain cell types, particularly immune cells.[2] Inhibition of this pathway, even when highly specific, can interfere with these vital functions and lead to cell death.
-
Off-target effects: At higher concentrations, all small molecule inhibitors have the potential to interact with other cellular targets, which can lead to unintended toxicity.[10][11]
-
Experimental Conditions: Factors such as the concentration of this compound, the duration of exposure, cell density, and the health of the primary cells can all influence the observed cytotoxicity.[10] Primary cells, in general, are more sensitive to chemical treatments than immortalized cell lines.[10]
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine both the half-maximal inhibitory concentration (IC50) for the desired biological effect and the 50% cytotoxic concentration (CC50). A common starting point for in vitro studies with selective kinase inhibitors is in the range of 1 nM to 10 µM. For sensitive primary cells, it is advisable to begin with a lower concentration range, for instance, 0.1 nM to 1 µM.[10]
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity in your primary cell experiments.
Step 1: Optimize Experimental Parameters
High cytotoxicity can often be addressed by carefully titrating experimental conditions.
| Parameter | Recommendation | Rationale |
| Concentration | Perform a dose-response curve to identify the therapeutic window (effective concentration with minimal cytotoxicity). | To find the lowest effective concentration that achieves the desired inhibition of Tyk2 signaling without causing excessive cell death. |
| Duration of Exposure | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). | Prolonged exposure can lead to cumulative toxicity. Shorter incubation times may be sufficient to observe the desired effect. |
| Cell Density | Ensure optimal and consistent cell seeding density. | Sparsely or overly dense cultures can be more susceptible to stress and the cytotoxic effects of inhibitors. |
| Serum Concentration | Consider reducing the serum concentration (e.g., from 10% to 2-5%) during treatment. | Serum components can sometimes interact with small molecule inhibitors or influence cell sensitivity. |
Step 2: Investigate the Mechanism of Cell Death
Understanding how the cells are dying can inform mitigation strategies.
| Assay | Purpose | Interpretation of Results |
| Annexin V / Propidium Iodide (PI) Staining | Distinguishes between early apoptosis, late apoptosis, and necrosis.[12][13] | High Annexin V positive, PI negative population suggests apoptosis. High PI positive population suggests necrosis. |
| Caspase-Glo 3/7 Assay | Measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[14][15][16] | Increased luminescence indicates activation of the apoptotic cascade. |
If apoptosis is identified as the primary mechanism of cell death, consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if cytotoxicity can be rescued. This can help to confirm that the observed cell death is due to apoptosis and not another mechanism.
Step 3: Refine Experimental Strategy
If optimization and investigation of cell death mechanisms do not resolve the issue, consider these advanced strategies.
| Strategy | Recommendation | Rationale |
| Co-treatment with Cytoprotective Agents | Explore the use of antioxidants (e.g., N-acetylcysteine) or other cytoprotective agents. | To counteract cellular stress that may be induced by the inhibitor. |
| Primary Cell Quality | Ensure the use of healthy, low-passage primary cells. | Primary cells can lose viability and change their characteristics with increasing passage number. |
| Alternative Inhibitors | If available, compare the effects of this compound with other selective Tyk2 inhibitors. | To determine if the observed cytotoxicity is specific to this compound or a general consequence of Tyk2 inhibition in your cell type. |
Signaling Pathways and Workflows
Tyk2 Signaling Pathway
Caption: The Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Mitigating Cytotoxicity
Caption: A workflow for troubleshooting and mitigating this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.[17][18][19][20]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[12][13][21][22]
-
Cell Preparation: Culture and treat cells with this compound as desired. Include positive and negative controls.
-
Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.
Protocol 3: Caspase-3/7 Activity Measurement using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, which are key enzymes in the apoptotic pathway.[14][15][16][23][24]
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements. Treat the cells with this compound for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signals from treated and untreated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. bms.com [bms.com]
- 3. revvity.com [revvity.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 23. promega.com [promega.com]
- 24. tripod.nih.gov [tripod.nih.gov]
Technical Support Center: Refining Tyk2-IN-19 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of Tyk2-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for this class of compounds.
Q2: How should I prepare working solutions of this compound for in vivo administration?
A2: Due to the low aqueous solubility of many kinase inhibitors, a common method is to first dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock can then be diluted with a suitable vehicle for administration. For example, a working solution can be prepared by adding the DMSO stock solution to corn oil. A formulation of 10% DMSO and 90% corn oil has been used for other compounds with similar properties. It is crucial to ensure the final DMSO concentration is low to minimize potential toxicity.
Q3: What are the appropriate administration routes for this compound in animal models?
A3: this compound is described as an orally active compound, making oral gavage a primary route of administration. Intraperitoneal (IP) injection is another viable option, particularly if oral bioavailability is a concern or needs to be bypassed for experimental reasons.
Q4: I am observing inconsistent efficacy in my in vivo experiments. What could be the cause?
A4: Inconsistent in vivo efficacy can stem from several factors, including:
-
Poor Bioavailability: This can be due to suboptimal formulation, leading to poor absorption after oral administration.
-
Inhibitor Degradation: The stability of the compound in the formulation vehicle over time should be considered. It is advisable to prepare fresh formulations regularly.
-
Incorrect Dosing: Ensure accurate calculation of the dose based on the animal's body weight and appropriate administration technique.
-
Animal Model Variability: The specific strain and health status of the animals can influence drug metabolism and response.
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
Possible Cause: The solubility of this compound is exceeded in the chosen vehicle, especially after dilution of the DMSO stock.
Troubleshooting Steps:
-
Optimize Vehicle Composition: Experiment with different vehicle compositions. For oral gavage, alternatives to corn oil include 0.5% methylcellulose (B11928114) in sterile water.
-
Sonication: Briefly sonicate the formulation in a water bath to aid dissolution.
-
Warming: Gently warm the solution to 37°C while mixing to improve solubility.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the chance of precipitation over time.
Issue 2: Low or Variable Bioavailability after Oral Gavage
Possible Cause: this compound, like many kinase inhibitors, may have low intrinsic solubility and/or permeability, leading to poor absorption from the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Enhancement: Consider using lipid-based formulations, such as self-microemulsifying drug-delivery systems (SMEDDS), which can enhance the oral absorption of poorly water-soluble drugs.
-
Alternative Vehicles: Test alternative vehicles that may improve solubility and absorption. A common alternative to corn oil is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the plasma concentration of this compound after oral administration. This will provide direct evidence of its absorption and bioavailability.
-
Consider IP Injection: If oral bioavailability remains a significant hurdle, switching to intraperitoneal injection will bypass the gastrointestinal tract and may provide more consistent systemic exposure.
Issue 3: Adverse Effects or Toxicity in Animal Models
Possible Cause: The vehicle or the compound itself at the administered dose may be causing toxicity.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-induced and compound-induced effects. Corn oil, for instance, has been reported to cause changes in the gut microbiome and immune responses in mice.[1][2]
-
Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in the administered formulation is as low as possible (ideally below 5-10%).
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Quantitative Data Summary
The following tables summarize efficacy data for representative selective TYK2 inhibitors in mouse models, providing a reference for expected outcomes.
Table 1: Efficacy of Oral TYK2 Inhibitors in Mouse Models
| Compound Name | Mouse Model | Dosing Regimen | Key Efficacy Results |
| BMS-986165 (Deucravacitinib) | Imiquimod-induced psoriasis | 12.5 mg/kg, twice daily (oral) | Significant reduction in ear thickness and inflammatory cell infiltration |
| QL-1200186 | IL-12/IL-18-induced IFNγ production | 0.1, 1, and 10 mg/kg (single oral dose) | Dose-dependent inhibition of IFNγ production by 77.1%, 86.9%, and 97.8%, respectively[3] |
| ATMW-DC | IL-23-induced ear swelling | Not specified | Dose-dependent reduction in ear swelling and IL-17A levels[4] |
Table 2: Efficacy of Intraperitoneal TYK2 Inhibitors in Mouse Models
| Compound Name | Mouse Model | Dosing Regimen | Key Efficacy Results |
| 15t (PROTAC degrader) | Imiquimod-induced psoriasis | 5 mg/kg, daily (intraperitoneal) | Significantly suppressed TYK2-mediated pathology[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil (or 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution (e.g., 10 mg/mL in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
-
Prepare Dosing Solution (e.g., 1 mg/mL in 10% DMSO/90% Corn Oil):
-
For a final volume of 1 mL, add 100 µL of the 10 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.
-
Vortex the solution vigorously to ensure a uniform suspension.
-
Prepare this dosing solution fresh daily.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh the mouse to determine the exact dose volume. For a 25g mouse and a target dose of 10 mg/kg, the required volume of a 1 mg/mL solution is 0.25 mL.
-
The maximum recommended dosing volume is typically 10 mL/kg.
-
-
Animal Restraint:
-
Firmly grasp the mouse by the loose skin on its back and neck to immobilize its head.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tyk2-IN-19 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Tyk2-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: Based on the structure of this compound, a plausible synthetic approach involves a multi-step synthesis culminating in the formation of the key amide bond and the pyrazolopyrimidine core. A representative strategy would likely involve the synthesis of a substituted pyrazolopyrimidine intermediate followed by an amide coupling with a protected piperidine (B6355638) derivative. The final step would be the deprotection of the piperidine nitrogen.
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: Common challenges include incomplete reactions, formation of side products during coupling steps, and difficulties in purification. Low yields can be a result of steric hindrance in the coupling partners or suboptimal reaction conditions. Side reactions may include homocoupling of starting materials in cross-coupling reactions or racemization during amide bond formation.
Q3: What are the key considerations for the purification of this compound?
A3: The purification of this compound can be challenging due to its polarity and potential for low solubility in common organic solvents. A combination of flash column chromatography and recrystallization is often necessary. The choice of solvent system for both techniques is critical to achieve high purity.
Q4: How can I improve the solubility of this compound for purification and biological assays?
A4: this compound, like many kinase inhibitors, may exhibit low aqueous solubility. For purification, a mixed solvent system with varying polarities might be required. For biological assays, it is often dissolved in a minimal amount of a polar aprotic solvent like DMSO, followed by dilution into the aqueous assay buffer. Care must be taken to avoid precipitation upon dilution.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. Solutions in DMSO should be stored in aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low yield in pyrazolopyrimidine core synthesis | - Incomplete cyclization reaction.- Suboptimal reaction temperature or time.- Poor quality of starting materials. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Screen different solvents and bases to improve reaction kinetics.- Ensure starting materials are pure and dry. |
| Side product formation in amide coupling step | - Use of an inappropriate coupling reagent.- Racemization of the carboxylic acid partner.- Side reaction of the coupling reagent with the amine. | - Screen different amide coupling reagents (e.g., HATU, HOBt/EDC).- Maintain a low reaction temperature to minimize racemization.- Control the stoichiometry of reagents carefully. |
| Incomplete deprotection of the piperidine nitrogen | - Inappropriate deprotection conditions for the chosen protecting group.- Insufficient reaction time or temperature. | - Ensure the deprotection conditions are compatible with the protecting group used (e.g., acidic conditions for Boc, hydrogenation for Cbz).- Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor separation during flash column chromatography | - Inappropriate solvent system.- Co-elution of impurities with similar polarity.- Overloading of the column. | - Perform a thorough solvent screen using TLC to find an optimal mobile phase for separation.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).- Reduce the amount of crude product loaded onto the column. |
| Product precipitation during chromatography | - Low solubility of the product in the chosen eluent. | - Modify the solvent system to increase the solubility of the product (e.g., add a small percentage of a more polar solvent like methanol).- Use a dry loading technique by adsorbing the crude product onto silica gel before loading onto the column. |
| Difficulty in inducing crystallization | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate crystallization solvent. | - Concentrate the solution to increase saturation.- Try scratching the inside of the flask or adding a seed crystal.- Screen a variety of solvents and solvent mixtures for recrystallization. |
| Oily product obtained after recrystallization | - Presence of impurities that lower the melting point.- Product has a low melting point. | - Re-purify the product by another method (e.g., a second column chromatography with a different solvent system).- Try triturating the oil with a non-polar solvent to induce solidification. |
Experimental Protocols
Representative Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound.
Key Experimental Methodologies
1. General Amide Coupling Protocol (using HATU):
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for 10-15 minutes at room temperature.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
2. Flash Column Chromatography for Purification:
-
Prepare a slurry of silica gel in the chosen non-polar solvent of the eluent system.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel (dry loading).
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, collecting fractions.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified compound.
3. Recrystallization Protocol:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystal formation.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Signaling Pathway and Logical Relationships
Caption: Logical relationships between challenges and solutions in this compound synthesis.
Technical Support Center: Overcoming Resistance to Tyk2-IN-19
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to Tyk2-IN-19 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It functions by binding to the pseudokinase (JH2) regulatory domain of TYK2. This binding stabilizes an auto-inhibitory conformation, preventing the activation of the kinase (JH1) domain and subsequent downstream signaling.[1][2] This allosteric inhibition mechanism provides high selectivity for TYK2 over other JAK family members.[1] TYK2 is a crucial component of the signaling pathways for several cytokines, including IL-12, IL-23, and Type I interferons, which are involved in immune and inflammatory responses.[3][4] Inhibition of TYK2 by this compound blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of target genes involved in cell proliferation and survival.[3]
Q2: How do I establish a this compound resistant cell line?
A2: A common and effective method is to culture the parental cancer cell line in the continuous presence of this compound.[5][6] Start with a low concentration of the inhibitor (e.g., the IC20, the concentration that inhibits 20% of cell growth) and gradually increase the concentration in a stepwise manner over several weeks to months.[5][6] This process allows the cells to adapt and develop resistance. It is critical to periodically assess the half-maximal inhibitory concentration (IC50) of the cell population to monitor the development of resistance.[5][6] Once a consistently and significantly higher IC50 value is observed compared to the parental cell line, you can establish a homogenous resistant cell line through single-cell cloning.[5][7]
Q3: What are the primary downstream targets of TYK2 that I should monitor to confirm inhibitor activity?
A3: The primary downstream effectors of TYK2 are the STAT proteins. To confirm the on-target activity of this compound, you should monitor the phosphorylation status of key STAT proteins by western blot. In sensitive cells, treatment with this compound should lead to a decrease in the phosphorylation of STAT1 (at Tyr701), STAT3 (at Tyr705), and STAT5 (at Tyr694). In resistant cells, you may observe sustained or restored STAT phosphorylation despite treatment.
Q4: Is combination therapy a viable strategy to overcome this compound resistance?
A4: Yes, preclinical studies have demonstrated that combination therapies can be effective in overcoming resistance to TYK2 inhibitors. For instance, if resistance is mediated by the activation of the MEK/ERK pathway, combining a TYK2 inhibitor with a MEK inhibitor has shown synergistic effects in reducing cell proliferation.[8] Similarly, if resistance involves the upregulation of anti-apoptotic proteins like Bcl-2, combining this compound with a Bcl-2 inhibitor (e.g., venetoclax) may restore sensitivity.
Troubleshooting Guide: Decreased Sensitivity to this compound
This guide addresses the common issue of observing a decrease in the efficacy of this compound over time, characterized by a rightward shift in the dose-response curve and an increased IC50 value.
Possible Cause 1: Acquired Mutations in the TYK2 Gene
-
Explanation: Prolonged exposure to tyrosine kinase inhibitors can lead to the selection of cancer cells with mutations in the target kinase domain. For this compound, which targets the pseudokinase (JH2) domain, mutations in this region can interfere with drug binding, thereby reducing the inhibitor's efficacy.[5]
-
Troubleshooting Steps:
-
Sequence the TYK2 gene: Perform Sanger or next-generation sequencing of the TYK2 coding region in your resistant cell line and compare it to the parental, sensitive cell line to identify any acquired mutations.
-
Structural Modeling: If a mutation is identified, use computational modeling to predict its impact on the binding of this compound to the TYK2 pseudokinase domain.
-
Consider an alternative inhibitor: If a resistance mutation is confirmed, test a structurally different TYK2 inhibitor that may bind to a different site or be unaffected by the specific mutation.
-
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Explanation: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating parallel or downstream pathways to maintain proliferation and survival. A key compensatory mechanism observed with TYK2 inhibition is the activation of the MEK/ERK pathway.[5][8]
-
Troubleshooting Steps:
-
Assess pathway activation: Use western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways, such as p-ERK and p-AKT, in both sensitive and resistant cells, with and without this compound treatment.
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Implement Combination Therapy: If a compensatory pathway is activated, consider a combination therapy approach. For example, if p-ERK levels are elevated, combine this compound with a MEK inhibitor.
-
Possible Cause 3: Upregulation of Anti-Apoptotic Proteins
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Explanation: The TYK2-STAT3 signaling axis can regulate the expression of anti-apoptotic proteins from the Bcl-2 family.[8] Resistance to this compound may arise from the overexpression of these pro-survival proteins, rendering the cells less dependent on the TYK2 pathway for survival.
-
Troubleshooting Steps:
-
Analyze protein expression: Perform western blotting or qPCR to compare the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) in sensitive and resistant cells.
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Target pro-survival pathways: If upregulation of pro-survival proteins is observed, consider combining this compound with a Bcl-2 family inhibitor.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cell Lines. Note: This data is illustrative, as specific values for this compound are not widely published. Values are based on typical fold-resistance observed for other TKIs.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 50 | 1 |
| Resistant Clone 1 | This compound | 500 | 10 |
| Resistant Clone 2 | This compound | 1200 | 24 |
| Parental (Sensitive) | This compound + MEK Inhibitor | 45 | - |
| Resistant Clone 1 | This compound + MEK Inhibitor | 80 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound
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Cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 72 hours.
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Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[5]
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Add 100 µL of solubilization solution and incubate overnight in the dark at room temperature.[5]
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
Protocol 2: Western Blot for Phosphorylated Proteins (p-STAT3, p-ERK)
This protocol details the detection of phosphorylated proteins to assess signaling pathway activation.
-
Materials:
-
Cell culture dishes
-
This compound
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Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
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Blocking buffer (5% BSA in TBST)
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Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-GAPDH)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands.
-
Strip the membrane and re-probe for total protein levels (e.g., total STAT3) and a loading control (e.g., GAPDH).
-
Protocol 3: Sanger Sequencing of the TYK2 Gene
This protocol is for identifying point mutations in the TYK2 gene.
-
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the TYK2 coding regions (specifically the JH2 domain)
-
Taq polymerase and PCR reagents
-
PCR purification kit
-
Sanger sequencing service
-
-
Procedure:
-
Extract genomic DNA from both parental (sensitive) and resistant cell lines.
-
Design primers to amplify the exons of the TYK2 gene, with a focus on the region encoding the JH2 domain.
-
Perform PCR to amplify the target regions.
-
Purify the PCR products.
-
Send the purified PCR products and corresponding primers for Sanger sequencing.
-
Analyze the sequencing results to identify any nucleotide changes in the resistant cell line compared to the parental line.
-
Visualizations
Caption: TYK2 signaling pathway and the point of intervention by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Tyk2-IN-19 Experimental Variability and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with Tyk2 inhibitors. While the focus is on providing guidance applicable to compounds like Tyk2-IN-19, the principles and protocols outlined here are relevant to a broad range of Tyk2 inhibitors, including allosteric and ATP-competitive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing variability in IC50 values for this compound between experiments?
A1: Discrepancies in IC50 values are a common challenge and can stem from several factors:
-
Assay Conditions: IC50 values are highly sensitive to experimental parameters. Variations in the concentrations of enzymes, substrates (like ATP), and the specific cell line used can all impact the final result.[1]
-
Batch-to-Batch Variability: Different synthesis batches of this compound may have slight variations in purity or the presence of isomers, which can affect its potency.[1] It is crucial to qualify each new batch to ensure consistency.
-
Cell-Based Factors: The health, passage number, and density of the cells used in cellular assays can significantly influence the experimental outcome.[1][2]
-
Experimental Execution: Minor differences in incubation times, reagent preparation, and laboratory techniques can introduce variability.[1]
Q2: My this compound is showing unexpected effects on pathways not directly mediated by Tyk2. What could be the cause?
A2: Unexpected cellular phenotypes may be due to off-target effects. The most common off-target activity of Tyk2 inhibitors involves the inhibition of other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3) due to the high degree of homology in their ATP-binding sites.[3] Newer allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, rather than the catalytic (JH1) domain, generally exhibit higher selectivity.[3][4][5]
Q3: How can I confirm that this compound is engaging its target within the cell?
A3: On-target activity can be confirmed by measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. For instance, Tyk2 is critical for signaling cascades initiated by cytokines like IL-12 and IL-23, which lead to the phosphorylation of STAT4 and STAT3, respectively.[4][6] A dose-dependent decrease in the phosphorylation of these specific STATs following cytokine stimulation in the presence of this compound would indicate on-target engagement.[4]
Q4: I'm observing a significant difference in the potency of this compound between human and mouse cell lines. Why is this happening?
A4: Cross-species differences in potency are a known phenomenon for some Tyk2 inhibitors. This can be attributed to subtle variations in the amino acid sequence of the Tyk2 protein between species, particularly within the inhibitor's binding site.[6] For example, a single amino acid difference in the ATP binding site of Tyk2 between humans and mice has been shown to cause a significant shift in inhibitor potency.[6] This is a critical consideration when translating findings from preclinical animal models to human systems.
Troubleshooting Guides
Issue 1: High Variability in Cellular Assay Results
-
Possible Cause: Inconsistent cell culture conditions, reagent instability, or protocol deviations.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent cell passage number, ensure cells are healthy and in the logarithmic growth phase, and use a standardized cell density for all experiments.[2][3]
-
Validate Reagents: Use high-quality, validated antibodies and cytokines. Aliquot reagents upon receipt and store them under recommended conditions to prevent degradation from repeated freeze-thaw cycles.[2][3]
-
Optimize Protocol: Carefully optimize stimulation times with cytokines and pre-incubation times with this compound.
-
Include Proper Controls: Always run unstimulated and vehicle-treated (e.g., DMSO) controls in every experiment to establish a baseline and control for solvent effects.[3][4]
-
Perform Technical Replicates: Run each condition in triplicate to assess and minimize intra-assay variability.[3]
-
Issue 2: Suspected Off-Target Effects
-
Possible Cause: Poor selectivity of the inhibitor, or use of excessively high concentrations.
-
Troubleshooting Steps:
-
Review Selectivity Data: Examine the IC50 or Ki values of this compound against other JAK family members and a broader kinase panel, if available.
-
Perform a Dose-Response Experiment: Titrate the concentration of this compound to identify the lowest effective dose that inhibits Tyk2 signaling without impacting other pathways.[3]
-
Use Orthogonal Assays: Confirm findings using a different assay that measures a distinct downstream event in the Tyk2 signaling pathway.
-
Utilize Control Compounds: Include a well-characterized, highly selective inhibitor for the suspected off-target kinase as a positive control for the off-target effect.[3]
-
Issue 3: Inconsistent Efficacy in In Vivo Models
-
Possible Cause: Poor bioavailability, species-specific differences in potency, or suboptimal dosing regimen.
-
Troubleshooting Steps:
-
Verify Formulation and Administration: Ensure the proper vehicle is used for the chosen route of administration to achieve consistent bioavailability.[2]
-
Assess Cross-Species Potency: If not already known, determine the potency of this compound against the Tyk2 protein of the animal model species being used.[6]
-
Optimize Dosing: Conduct pharmacokinetic and pharmacodynamic studies to establish a dosing regimen that maintains sufficient target engagement over the desired time course.
-
Data Presentation
Table 1: Comparative Cellular Activity of Various Tyk2/JAK Inhibitors
| Compound | Cellular Assay | Pathway | IC50 (nM) | Data Source(s) |
| Deucravacitinib | IL-12 induced pSTAT4 | TYK2/JAK2 | 2 - 19 | [7] |
| Deucravacitinib | IFN-α induced pSTAT3 | TYK2/JAK1 | 2 - 19 | [7] |
| Zasocitinib | IL-23 induced pSTAT3 | TYK2/JAK2 | 48.2 | [7] |
| Zasocitinib | IFN-α induced pSTAT3 | TYK2/JAK1 | 21.6 | [7] |
| Ropsacitinib | IL-12 induced pSTAT4 (whole blood) | TYK2/JAK2 | 14 | [7] |
| Brepocitinib | IL-12 induced pSTAT4 (whole blood) | TYK2/JAK2 | 65 | [7] |
| Brepocitinib | IL-23 induced pSTAT3 (whole blood) | TYK2/JAK2 | 120 | [7] |
| Tofacitinib | TYK2/JAK2 (IL-12/IFN-γ) | TYK2/JAK2 | 1,100 | [3] |
| Upadacitinib | TYK2/JAK2 (IL-12/IFN-γ) | TYK2/JAK2 | 2,300 | [3] |
| Baricitinib | TYK2/JAK2 (IL-12/IFN-γ) | TYK2/JAK2 | 1,700 | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT4 Inhibition
This assay measures the ability of this compound to inhibit IL-12-induced phosphorylation of STAT4.
-
Materials:
-
NK-92 cells or other responsive cell line
-
This compound
-
Recombinant human IL-12
-
Cell lysis buffer
-
Primary antibodies (anti-pSTAT4, anti-total STAT4)
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Cell Culture and Plating: Culture NK-92 cells according to the supplier's recommendations and plate at a density of 1 x 10^6 cells/mL.[4]
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound or vehicle (DMSO) for 1-2 hours.[4]
-
Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-12 for 15-30 minutes.
-
Cell Lysis: Harvest and lyse the cells.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT4 and total STAT4.
-
Detection: Incubate with a secondary antibody and visualize bands.
-
Data Analysis: Perform densitometry to quantify band intensities. Normalize the pSTAT4 signal to the total STAT4 signal.
-
Protocol 2: Phospho-Flow Cytometry for STAT Phosphorylation
This protocol assesses the selectivity of this compound by measuring cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).[3]
-
Materials:
-
Human PBMCs
-
This compound
-
Recombinant human cytokines (e.g., IL-12, IL-6, IL-2)
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated phospho-specific antibodies (e.g., anti-pSTAT4, anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Isolate PBMCs and resuspend at 1 x 10^6 cells/mL.[3]
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound or vehicle for 1-2 hours at 37°C.[3]
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate specific JAK-STAT pathways (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3) and incubate for 15-30 minutes at 37°C.[3]
-
Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols.[3]
-
Staining: Stain with phospho-specific antibodies.[3]
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Visualizations
Caption: TYK2 signaling pathway and point of inhibition.
Caption: General workflow for cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Tyk2-IN-19 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the in vivo bioavailability of Tyk2-IN-19, a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor. Given that many small molecule kinase inhibitors exhibit poor aqueous solubility, this guide focuses on established methods to improve oral absorption and ensure consistent exposure in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low in vivo bioavailability of my this compound compound?
A1: Low oral bioavailability of small molecule inhibitors like this compound is often attributed to several factors. As a likely Biopharmaceutics Classification System (BCS) Class II compound, it probably has high intestinal permeability but suffers from poor aqueous solubility.[1][2] This low solubility is a primary barrier, as the compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3][4] Other contributing factors can include first-pass metabolism in the gut wall or liver and efflux by transporters such as P-glycoprotein.[5][6]
Q2: What is a simple, initial formulation I can try for my in vivo mouse study with this compound?
A2: A common starting point for in vivo studies with poorly soluble compounds is a suspension in a vehicle that can help to keep the drug dispersed. One supplier of this compound suggests a protocol where the compound is first dissolved in DMSO and then further diluted in corn oil.[7] This creates a solution/suspension that can be administered orally. However, the use of DMSO in oral formulations should be carefully considered due to potential toxicity, and minimizing its concentration is advisable.
Q3: My plasma concentrations of this compound are undetectable or highly variable after oral administration. What are the potential issues?
A3: This is a frequent challenge with compounds exhibiting low bioavailability.[3] Several factors could be at play:
-
Inadequate Formulation: The compound may not be sufficiently solubilized or dispersed in the dosing vehicle, leading to inconsistent dosing and minimal absorption.
-
Rapid Metabolism: The compound might be quickly metabolized in the liver (first-pass effect) before reaching systemic circulation.[6]
-
Analytical Method Sensitivity: Your bioanalytical method (e.g., LC-MS/MS) may not have a low enough limit of quantification (LLOQ) to detect the low plasma concentrations.
-
Experimental Variability: Inconsistent fasting times for animals, or variations in the preparation and administration of the dosing formulation can introduce significant variability.[3]
Q4: What are the more advanced formulation strategies I can employ to enhance the bioavailability of this compound?
A4: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous state within a polymer matrix.[8][9][10][11][12] The amorphous form has higher energy and better solubility than the crystalline form.[13]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the gastrointestinal tract.[1][14][15][16][17] They can also enhance absorption by interacting with lipid uptake pathways.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a faster dissolution rate.[2][18]
-
Lipophilic Salts: Converting the drug to a lipophilic salt can enhance its solubility in lipid-based excipients, facilitating higher loading in lipid formulations.[5][14][16][19]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Detectable Plasma Exposure | Poor aqueous solubility limiting dissolution. | 1. Optimize Formulation: Move beyond simple suspensions. Try an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS).[1][8][9] 2. Increase Dose: While not always ideal, a higher dose might lead to detectable, though not necessarily proportional, exposure. 3. Change Route of Administration: Administer intravenously (IV) to a satellite group of animals to determine the compound's intrinsic clearance and confirm it can be detected in plasma. |
| High Inter-Animal Variability in Pharmacokinetic Data | Inconsistent formulation homogeneity or administration. | 1. Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration.[3] 2. Standardize Dosing Procedure: Use precise oral gavage techniques and ensure all animals are handled similarly. 3. Control for Physiological Factors: Use a consistent strain, age, and sex of mice, and ensure a consistent fasting period before dosing.[3] |
| Precipitation of Compound in Aqueous Media | The compound is "dumping out" of the formulation upon contact with gastrointestinal fluids. | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation. These can help maintain a supersaturated state of the drug in the gut. 2. Refine Lipid-Based Formulation: Adjust the ratio of oil, surfactant, and co-surfactant in a SEDDS formulation to ensure the formation of stable nanoemulsions upon dilution. |
Experimental Protocols & Data
Amorphous Solid Dispersion (ASD) Formulation
Amorphous solid dispersions are a robust method for improving the oral bioavailability of poorly soluble compounds.[8][9][10][11][12]
Objective: To prepare an ASD of this compound to enhance its dissolution rate and oral absorption.
Methodology: Solvent Evaporation (Spray Drying)
-
Polymer Selection: Select a suitable polymer such as polyvinylpyrrolidone (B124986) (PVP K30) or hydroxypropyl methylcellulose (B11928114) (HPMC).[13]
-
Solvent System: Identify a common solvent that dissolves both this compound and the chosen polymer (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Preparation of Spray Solution: Dissolve this compound and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying: Atomize the solution into a heated chamber. The rapid solvent evaporation leaves behind solid particles of the drug dispersed amorphously in the polymer matrix.[12]
-
Secondary Drying: The resulting powder is collected and subjected to further drying under vacuum to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the drug in the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vivo Dosing: The ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral administration.
| Parameter | Crystalline this compound | This compound ASD (1:3 with PVP K30) |
| Aqueous Solubility | Very Low | Significantly Increased (transiently) |
| Dissolution Rate | Slow | Rapid |
| Expected Bioavailability | Low and Variable | Improved and More Consistent |
Lipid-Based Formulation: Self-Emulsifying Drug Delivery System (SEDDS)
Lipid-based formulations can maintain the drug in a solubilized state in the gastrointestinal tract, thereby improving absorption.[1][14][15][16][17]
Objective: To formulate this compound in a SEDDS to improve its oral bioavailability.
Methodology:
-
Excipient Screening: Screen the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P).
-
Formulation Development: Based on the solubility data, prepare different formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios.
-
Drug Loading: Dissolve this compound in the optimized mixture of excipients with gentle heating and stirring until a clear solution is formed.
-
Self-Emulsification Assessment: Add the drug-loaded formulation to water under gentle agitation and observe the formation of a nanoemulsion. The particle size of the resulting emulsion should be in the nanometer range.
-
In Vivo Dosing: The prepared SEDDS formulation can be filled into capsules or administered directly via oral gavage.
| Formulation Component | Example Excipient | Typical Concentration Range (% w/w) |
| Oil | Capryol 90 | 20-40% |
| Surfactant | Cremophor EL | 30-60% |
| Co-surfactant | Transcutol P | 10-30% |
| This compound | - | 5-15% |
Visualizations
Tyk2 Signaling Pathway
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for selecting and evaluating bioavailability enhancement methods.
References
- 1. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Novel TYK2 Inhibitors in Psoriasis Models: Deucravacitinib vs. an Investigational Compound
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Deucravacitinib, an approved oral TYK2 inhibitor, and TAK-279 (zasocitinib), an investigational TYK2 inhibitor, in the context of psoriasis models. This guide is intended to summarize available data to inform preclinical and clinical research decisions. It is important to note that information regarding a compound referred to as "Tyk2-IN-19" was not publicly available at the time of this review; therefore, this comparison focuses on Deucravacitinib and the more extensively documented TAK-279.
Introduction to TYK2 Inhibition in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by well-demarcated, erythematous plaques with silvery scales. The pathogenesis of psoriasis is complex, involving the activation of various immune cells and the dysregulation of cytokine signaling pathways. A key pathway implicated in psoriasis is the IL-23/Th17 axis, which is crucial for the production of pro-inflammatory cytokines such as IL-17 and IL-22, leading to keratinocyte hyperproliferation and skin inflammation.
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a critical role in the signal transduction of key cytokines involved in psoriasis, including IL-23, IL-12, and Type I interferons.[1][2] By selectively inhibiting TYK2, it is possible to modulate the downstream signaling of these pro-inflammatory cytokines, thereby offering a targeted therapeutic approach for psoriasis.[3][4]
Mechanism of Action: The TYK2 Signaling Pathway
TYK2 is a crucial component of the signaling cascade initiated by the binding of cytokines like IL-23 and IL-12 to their respective receptors on immune cells. This binding event brings together TYK2 and another JAK family member (typically JAK2), leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression, including genes that promote inflammation and keratinocyte proliferation. Both Deucravacitinib and TAK-279 interrupt this cascade by selectively inhibiting TYK2.
Performance in Psoriasis Models
Deucravacitinib: Preclinical Data in an Imiquimod-Induced Psoriasis Mouse Model
A study investigating the efficacy of Deucravacitinib in a preclinical psoriasis model utilized the topical application of imiquimod (B1671794) (IMQ) cream to induce psoriasis-like skin inflammation in mice.[5][11] This model is widely used as it recapitulates many of the key histopathological and immunological features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and the involvement of the IL-23/IL-17 axis.[12][13][14]
| Parameter | Vehicle Control | Deucravacitinib Treatment | Outcome |
| PASI Score | Increased | Significantly reduced | Amelioration of psoriasis symptoms[5][11] |
| Histopathology | Epidermal hyperplasia, immune cell infiltration | Reduced epidermal thickness and immune cell infiltration | Improvement in skin architecture[5][11] |
| p-STAT3 Expression | Increased | Reduced | Inhibition of downstream signaling[5][11] |
| Ki67 Expression | Increased | Reduced | Decrease in keratinocyte proliferation[5][11] |
| IL-12p70 Levels | Elevated | Significantly decreased | Reduction of pro-inflammatory cytokines[5][11] |
PASI: Psoriasis Area and Severity Index; p-STAT3: Phosphorylated Signal Transducer and Activator of Transcription 3; Ki67: A marker of cell proliferation.
TAK-279 (Zasocitinib): Clinical Data in Moderate-to-Severe Plaque Psoriasis
While specific preclinical data in the imiquimod model for TAK-279 is not as readily available in the public domain, a Phase 2b clinical trial has demonstrated its efficacy in patients with moderate-to-severe plaque psoriasis.[6][9]
| Endpoint (at 12 weeks) | Placebo | TAK-279 (5mg) | TAK-279 (15mg) | TAK-279 (30mg) |
| PASI 75 | 6% | 44% | 68% | 67% |
| PASI 90 | 0% | 21% | 45% | 46% |
| PASI 100 | 0% | 10% | 15% | 33% |
PASI 75/90/100: Percentage of patients achieving a 75%, 90%, or 100% reduction in their Psoriasis Area and Severity Index score from baseline.
In vitro studies have also highlighted the high selectivity of TAK-279 for TYK2 over other JAK enzymes.[3]
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model is a widely accepted preclinical model for studying psoriasis. The following is a general protocol based on published studies.[5][12][13]
Animals: Male or female BALB/c or C57BL/6 mice, 8-12 weeks old.
Induction of Psoriasis:
-
Anesthetize the mice and shave a designated area on the dorsal skin.
-
Topically apply a daily dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back skin for 5-7 consecutive days.
-
Monitor the mice daily for signs of inflammation.
Treatment:
-
Prepare the TYK2 inhibitor (e.g., Deucravacitinib) in a suitable vehicle for oral administration.
-
Administer the inhibitor orally once daily, starting from the first day of imiquimod application (prophylactic regimen) or after the establishment of psoriatic plaques (therapeutic regimen). A vehicle control group should be included.
Assessment of Psoriatic Inflammation:
-
Clinical Scoring (PASI): Score the severity of erythema, scaling, and skin thickness daily on a scale of 0 to 4 for each parameter. The sum of these scores represents the cumulative PASI score.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect skin samples. Fix the samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and immune cell infiltration. Immunohistochemistry for markers like Ki67 and p-STAT3 can also be performed.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines such as IL-12, IL-23, and IL-17 using methods like ELISA or multiplex assays.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. takeda.com [takeda.com]
- 5. nimbustx.com [nimbustx.com]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. criver.com [criver.com]
- 12. inotiv.com [inotiv.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. biopharmadive.com [biopharmadive.com]
comparing Tyk2-IN-19 efficacy with other TYK2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of several Tyrosine Kinase 2 (TYK2) inhibitors based on available clinical trial data. While this report aims to be comprehensive, it is important to note the limited publicly available information for the research compound Tyk2-IN-19 . Therefore, this guide will focus on a comparative analysis of TYK2 inhibitors with published clinical data, including Deucravacitinib, Zasocitinib, Ropsacitinib, Brepocitinib, and ICP-488. A generalized experimental protocol for the in vitro evaluation of such inhibitors is also provided to offer insight into the preclinical assessment of compounds like this compound.
Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[1] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1] By inhibiting TYK2, these novel therapies can modulate the downstream signaling cascade, thereby reducing inflammation and disease activity.
TYK2 Signaling Pathway
The diagram below illustrates the central role of TYK2 in mediating cytokine signaling. Upon cytokine binding to their receptors, TYK2 and another JAK family member (JAK1 or JAK2) are brought into proximity, leading to their activation through trans-phosphorylation. Activated TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target inflammatory genes.
References
Validating TYK2 Engagement In Vivo: A Comparative Guide to Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The validation of in vivo target engagement is a critical step in the development of novel therapeutics. For inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator of inflammatory cytokine signaling, demonstrating direct interaction with the target in a physiological setting is paramount. This guide provides an objective comparison of the in vivo target engagement of a representative investigational TYK2 inhibitor, here termed Tyk2-IN-X, with leading clinical-stage molecules deucravacitinib (B606291) and zasocitinib (B8820545). The supporting experimental data and detailed protocols are provided to aid researchers in designing and interpreting their own in vivo studies.
The TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1][2] Upon cytokine binding to their receptors, TYK2 and another JAK family member are brought into proximity, leading to their autophosphorylation and the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. Selective TYK2 inhibitors aim to block this cascade, thereby reducing inflammation.
Figure 1: Simplified TYK2 signaling pathway and the mechanism of inhibitor action.
Comparative In Vivo Target Engagement
The in vivo target engagement of TYK2 inhibitors is typically assessed by measuring the inhibition of downstream signaling events, such as the phosphorylation of STAT proteins, in response to cytokine stimulation. The following tables summarize the in vivo pharmacodynamic (PD) properties of Tyk2-IN-X (hypothetical data based on preclinical reports for potent and selective inhibitors), deucravacitinib, and zasocitinib.
Table 1: In Vivo Pharmacodynamic Profile of Selective TYK2 Inhibitors
| Parameter | Tyk2-IN-X (Hypothetical) | Deucravacitinib | Zasocitinib |
| Animal Model | Imiquimod-induced psoriasis (mouse) | Healthy volunteers | Human whole blood assays, Phase 2b psoriasis trial |
| Assay | pSTAT3 inhibition in skin | IL-12/IL-18-induced IFNγ production (ex vivo) | IL-23-induced pSTAT3 inhibition |
| Dose | 10 mg/kg, oral | 6 mg, once daily | 30 mg, once daily |
| Inhibition | >80% inhibition of pSTAT3 | >50% average daily inhibition of TYK2 activity[3] | >90% daily inhibition, 24-hour IC50 coverage[4] |
| Selectivity | High selectivity for TYK2 over other JAKs | >200-fold for TYK2 vs JAK1/3, >2000-fold vs JAK2[5] | >1,000,000-fold for TYK2 JH2 vs JAK1 JH2[6] |
Table 2: Clinical Efficacy in Psoriasis (as a surrogate for in vivo target engagement)
| Compound | Trial Phase | Key Efficacy Endpoint | Result | Citation |
| Deucravacitinib | Phase 3 (POETYK PSO-1) | PASI 75 at Week 16 | 59% of patients | [3] |
| Zasocitinib | Phase 2b | PASI 100 at Week 12 (30 mg) | 33% of patients | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. Below are protocols for key experiments.
Phospho-Flow Cytometry for pSTAT Inhibition in Whole Blood
This assay directly measures the inhibition of TYK2-mediated signaling in a physiologically relevant context.[7]
Workflow Diagram:
Figure 2: Workflow for phospho-flow cytometry analysis of pSTAT inhibition.
Protocol:
-
Blood Collection: Collect whole blood from treated and vehicle-control animals or human subjects into heparinized tubes.
-
Inhibitor Treatment (for ex vivo studies): Aliquot blood and incubate with varying concentrations of the TYK2 inhibitor or vehicle for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the blood with a specific cytokine (e.g., recombinant human IL-23 for pSTAT3) for 15-30 minutes at 37°C.
-
Fixation: Immediately fix the cells by adding a fixation buffer (e.g., paraformaldehyde-based) to stop the signaling cascade.
-
Permeabilization: Permeabilize the cells using a detergent-based buffer (e.g., methanol (B129727) or saponin) to allow intracellular antibody staining.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (to identify specific immune cell populations) and an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition relative to the vehicle-treated, cytokine-stimulated control.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
CETSA is a biophysical method that can be adapted to measure target engagement in tissues from treated animals. The principle is that drug binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9]
Workflow Diagram:
Figure 3: Workflow for in vivo CETSA.
Protocol:
-
Animal Dosing: Administer the TYK2 inhibitor or vehicle to animals at the desired dose and time course.
-
Tissue Harvest: At the study endpoint, harvest the tissue of interest (e.g., spleen, skin) and prepare cell lysates.
-
Heat Challenge: Aliquot the lysates into PCR tubes and heat them across a range of temperatures for a fixed time (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble TYK2: Carefully collect the supernatant containing the soluble protein fraction and quantify the amount of TYK2 using a method such as Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble TYK2 as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the drug-treated group compared to the vehicle group indicates target engagement.
Conclusion
The validation of in vivo target engagement is a multifaceted process that requires a combination of pharmacodynamic biomarker analysis and direct measures of drug-target interaction. By employing robust and well-validated assays such as phospho-flow cytometry and in vivo CETSA, researchers can confidently establish the in vivo mechanism of action of novel TYK2 inhibitors. The comparative data presented here for deucravacitinib and zasocitinib provide a benchmark for the evaluation of new chemical entities like Tyk2-IN-X, facilitating the development of more effective and selective therapies for immune-mediated diseases.
References
- 1. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. omnihealthpractice.com [omnihealthpractice.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. join.dermatologytimes.com [join.dermatologytimes.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Kinase Selectivity: A Comparative Analysis of Tyk2-IN-19 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the cross-reactivity profile of Tyk2-IN-19, a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor, with other relevant kinases. By examining its selectivity, we can better predict its therapeutic efficacy and potential off-target effects, paving the way for more targeted and effective treatments for a range of autoimmune and inflammatory diseases.
Tyk2, a member of the Janus kinase (JAK) family, plays a pivotal role in cytokine signaling pathways implicated in various immune-mediated disorders. Unlike broader JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), this compound is an allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2).[1] This distinct mechanism of action is the basis for its high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), as the JH2 domain exhibits greater structural diversity.[1]
Quantitative Comparison of Kinase Inhibition
To objectively assess the selectivity of this compound, a comprehensive analysis of its inhibitory activity against a panel of kinases is essential. While specific kinome-wide screening data for this compound is not publicly available, the following tables present data for a representative highly selective, JH2-binding Tyk2 inhibitor, deucravacitinib, to illustrate the expected selectivity profile. This data is typically generated using in vitro kinase assays that measure the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
| Kinase | This compound (Representative IC50, nM) | Alternative JAK Inhibitor (Tofacitinib, IC50, nM) | Fold Selectivity (Alternative/Representative) |
| Tyk2 | < 1 | 112 | >112 |
| JAK1 | > 1000 | 1 | < 0.001 |
| JAK2 | > 1000 | 20 | < 0.02 |
| JAK3 | > 1000 | 1 | < 0.001 |
Table 1: Comparison of IC50 values of a representative selective Tyk2 inhibitor (like this compound) versus a pan-JAK inhibitor (Tofacitinib) against the JAK family kinases. Data is illustrative and based on publicly available information for similar selective Tyk2 inhibitors.
| Kinase Family | Representative Off-Target Kinases | This compound (Representative % Inhibition @ 1µM) |
| TK | EGFR, SRC, ABL1 | < 10% |
| CMGC | CDK2, GSK3B | < 10% |
| AGC | PKA, PKBα | < 10% |
| CAMK | CAMK2D | < 10% |
Table 2: Illustrative cross-reactivity of a representative selective Tyk2 inhibitor against a panel of off-target kinases from different families. The data represents the expected low percentage of inhibition at a high concentration (1 µM), indicating high selectivity.
Experimental Protocols
The quantitative data presented above is derived from rigorous experimental methodologies. Below are detailed protocols for key assays used to determine the selectivity and functional effects of kinase inhibitors like this compound.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Tyk2, JAK1, JAK2, JAK3, and other kinases of interest
-
This compound and other test compounds
-
Substrate peptide (e.g., poly(GT)-biotin)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and assay buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 1 hour at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression.
Phospho-Flow Cytometry for STAT Phosphorylation
This cell-based assay measures the phosphorylation of downstream STAT proteins to assess the functional inhibition of the Tyk2 signaling pathway.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)
-
This compound
-
Cytokines (e.g., IL-12, IL-23, IFN-α)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against phospho-STATs (e.g., pSTAT4, pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare single-cell suspensions of PBMCs or the chosen cell line.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12 to assess Tyk2-dependent pSTAT4) for 15-30 minutes at 37°C.[2]
-
Fixation: Immediately fix the cells with fixation buffer to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with ice-cold methanol (B129727) to allow intracellular antibody staining.
-
Staining: Stain the cells with the phospho-specific antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell population and calculate the IC50 for the inhibition of STAT phosphorylation.[2]
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the Tyk2 signaling pathway and the experimental workflow for assessing inhibitor selectivity.
By targeting the less conserved pseudokinase domain, selective Tyk2 inhibitors like this compound represent a significant advancement in the development of targeted therapies for autoimmune and inflammatory diseases. Their high selectivity, as demonstrated through rigorous in vitro and cell-based assays, promises a more favorable safety profile compared to broader-acting kinase inhibitors. Continued investigation and transparent data sharing will be crucial for fully elucidating the therapeutic potential of this promising class of molecules.
References
Head-to-Head Comparison of Allosteric TYK2 Inhibitors: BMS-986165 (Deucravacitinib) vs. a Novel Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2): the clinical-stage compound BMS-986165 (Deucravacitinib) and a novel selective inhibitor, hereafter referred to based on available public data. This comparison focuses on their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.
Introduction to TYK2 Inhibition
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2] TYK2 is involved in the signaling of interleukins (IL)-12, IL-23, and Type I interferons (IFNs).[1][2] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the active kinase domain (JH1), a newer class of allosteric inhibitors targets the less conserved pseudokinase domain (JH2). This approach offers the potential for greater selectivity and a differentiated safety profile.[3][4] BMS-986165 (Deucravacitinib) is a first-in-class, orally available, selective allosteric TYK2 inhibitor that binds to the JH2 domain.[5][6][7]
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the available quantitative data for BMS-986165 and a novel selective TYK2 inhibitor.
| Biochemical Activity | BMS-986165 (Deucravacitinib) | Novel Selective TYK2 Inhibitor | Reference |
| Target | TYK2 JH2 Domain | TYK2 JH2 Domain | [4] |
| IC50 (TYK2 JH2 Binding) | 0.2 nM | 0.06 nM | [4][7] |
| Ki (TYK2 JH2 Binding) | 0.02 nM | Not Reported | [5] |
| Selectivity (vs. JAK1 JH2) | ~17-fold | ~164-fold | [4][5] |
| IC50 (JAK1 JH1 Kinase) | >10,000 nM | Not Reported | [3] |
| IC50 (JAK2 JH1 Kinase) | >10,000 nM | >10,000 nM | [3][4] |
| IC50 (JAK3 JH1 Kinase) | >10,000 nM | Not Reported | [3] |
| IC50 (TYK2 JH1 Kinase) | >10,000 nM | Not Reported | [3] |
| Cellular Activity | BMS-986165 (Deucravacitinib) | Novel Selective TYK2 Inhibitor | Reference |
| IL-23-induced Signaling | IC50: 2-19 nM | Potent Inhibition | [7] |
| IL-12-induced Signaling | IC50: 2-19 nM | Potent Inhibition | [7] |
| IFNα-induced Signaling | IC50: 2-19 nM | Potent Inhibition | [7] |
| IL-12-induced pSTAT4 (PBMCs) | IC50: 7.4 nM | Not Reported | [3] |
| IL-6-induced pSTAT3 (PBMCs) | IC50: 405 nM | >10,000 nM | [3][4] |
| GM-CSF-induced pSTAT5 (PBMCs) | Not Reported | >10,000 nM | [4] |
| IL-2-induced pSTAT5 (PBMCs) | Not Reported | >10,000 nM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Binding Assays (JH2 Domain)
-
Principle: These assays measure the ability of a test compound to displace a high-affinity ligand from the TYK2 JH2 domain. The data is used to determine the IC50, a measure of the compound's potency.
-
General Protocol:
-
The recombinant TYK2 JH2 protein is incubated with a fluorescently labeled probe that binds to the pseudokinase domain.
-
Serial dilutions of the test compound (e.g., BMS-986165) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The degree of displacement of the fluorescent probe is measured using techniques such as Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF).
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
-
Selectivity Assessment: To determine selectivity, the same assay is performed using the JH2 domains of other JAK family members (e.g., JAK1, JAK2, JAK3).
Cellular Phospho-STAT Assays
-
Principle: These assays quantify the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of TYK2 signaling. Inhibition of cytokine-induced STAT phosphorylation indicates cellular activity of the TYK2 inhibitor.
-
General Protocol (using human Peripheral Blood Mononuclear Cells - PBMCs):
-
Isolate PBMCs from healthy donor blood.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time.
-
Stimulate the cells with a specific cytokine to activate a TYK2-dependent pathway (e.g., IL-12 to assess pSTAT4, or IFNα to assess pSTAT1/pSTAT3).
-
To assess selectivity, stimulate cells with cytokines that signal through other JAKs (e.g., IL-6 for JAK1/JAK2-dependent pSTAT3, GM-CSF for JAK2-dependent pSTAT5, or IL-2 for JAK1/JAK3-dependent pSTAT5).
-
After stimulation, fix and permeabilize the cells.
-
Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT4).
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in specific cell populations (e.g., CD4+ T cells).
-
Calculate IC50 values from the dose-response inhibition of STAT phosphorylation.
-
Mandatory Visualizations
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway and mechanism of allosteric inhibition.
Experimental Workflow: Cellular pSTAT Assay
Caption: Workflow for a cellular phospho-STAT flow cytometry assay.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
comparative pharmacokinetics of different Tyk2-IN-19 formulations
A Comparative Guide to the Pharmacokinetics of Oral TYK2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of novel therapeutics is paramount for advancing promising candidates. This guide provides an objective comparison of the pharmacokinetic properties of three prominent oral Tyrosine Kinase 2 (TYK2) inhibitors: Deucravacitinib (BMS-986165), Brepocitinib (PF-06700841), and NDI-034858. The information herein is compiled from publicly available preclinical and clinical data to facilitate a direct comparison.
The TYK2 Signaling Pathway
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, such as IL-12, IL-23, and Type I interferons. By inhibiting TYK2, these small molecules can modulate downstream signaling cascades, making them attractive therapeutic targets for a variety of immune-mediated diseases.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Deucravacitinib, Brepocitinib, and NDI-034858 in humans.
| Parameter | Deucravacitinib (BMS-986165) | Brepocitinib (PF-06700841) | NDI-034858 |
| Dose | 6 mg, once daily (recommended clinical dose)[1] | 30 mg or 100 mg, once daily (in clinical trials)[2] | 5 mg - 75 mg (in clinical trials)[3] |
| Tmax (Time to Maximum Concentration) | 2-3 hours[1] | ≤ 1-2 hours[2][4] | 4-6 hours[3] |
| Cmax (Maximum Concentration) | 45 ng/mL (at steady state with 6 mg QD)[1][5] | Not specified in publicly available data | Not specified in publicly available data |
| AUC (Area Under the Curve) | 473 ng·hr/mL (at steady state with 6 mg QD)[1][5] | Not specified in publicly available data | Showed approximate dose-proportional increase from 5 mg to 75 mg[3] |
| Terminal Half-life (t½) | 10 hours[1][5] | 4.9-10.7 hours[2] | 16.5-30.7 hours[3] |
| Absolute Bioavailability | ~99%[1][5] | ~75%[6] | Not specified in publicly available data |
| Food Effect | Cmax and AUC reduced by ~24% and ~11% respectively with a high-fat meal[5] | High-fat meals reduced the rate and extent of absorption[7] | Not specified in publicly available data |
| Metabolism | Primarily metabolized by CYP1A2[5] | Major route of elimination is renal excretion as metabolites[6] | Not specified in publicly available data |
Experimental Protocols
The following outlines a general methodology for a preclinical oral pharmacokinetic study of a small molecule TYK2 inhibitor, based on common practices in the field.
Objective
To determine the pharmacokinetic profile of a novel oral TYK2 inhibitor in a relevant preclinical animal model (e.g., Sprague-Dawley rats).
Materials
-
Test Compound: Novel TYK2 inhibitor
-
Vehicle: Appropriate formulation for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old)[8]
-
Dosing Equipment: Oral gavage needles
-
Sample Collection: Micro-centrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Analytical Equipment: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system[9][10]
Experimental Workflow
Procedure
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.[1]
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with ad libitum access to water.
-
Dosing: Administer a single oral dose of the TYK2 inhibitor formulation via oral gavage. The dose volume should be based on the individual animal's body weight.
-
Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.[1]
-
Bioanalysis: Determine the concentration of the TYK2 inhibitor in the plasma samples using a validated LC-MS/MS method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[9][10]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis software.
Absolute Bioavailability Determination
To determine the absolute oral bioavailability, a separate cohort of animals would receive an intravenous (IV) administration of the compound. A more advanced approach involves a single study with a simultaneous oral dose of the unlabeled drug and an IV microdose of a stable isotope-labeled version of the drug.[4] The absolute bioavailability (F%) is then calculated by comparing the dose-normalized AUC from the oral route to the AUC from the IV route.[4]
Disclaimer: This guide is intended for informational purposes for a research audience and is based on publicly available data. For therapeutic use, please refer to the official prescribing information for any approved drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]
- 4. benchchem.com [benchchem.com]
- 5. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tyk2-IN-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tyk2-IN-19 (CAS No. 2866415-98-5), a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor intended for research use only.[1] In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, research-grade small molecule kinase inhibitors.[2][3] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to prevent accidental exposure through inhalation, ingestion, or skin contact.[2] The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[2] |
Operational Plan: Step-by-Step Guidance
A clear and structured operational plan is crucial for the safe management of this compound within the laboratory.
1. Designated Work Area:
-
All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area.[2]
2. Engineering Controls:
-
All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
3. Preventing Contamination:
-
Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound.
-
If dedicated equipment is not feasible, ensure thorough decontamination after each use.[2]
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
5. Spill Response:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including a respirator, before cleaning the spill.
-
Absorb liquid spills with an inert material and collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[3] |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[3] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3] |
| Contaminated PPE | Dispose of as hazardous waste in a designated, labeled container. |
Note: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[3]
Visualizing Safe Handling and Decision Making
To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate PPE.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision tree for selecting appropriate PPE based on the physical form of this compound.
References
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